molecular formula C7H7BrN2O2 B2561813 Methyl 5-amino-6-bromopicolinate CAS No. 797060-52-7

Methyl 5-amino-6-bromopicolinate

Cat. No.: B2561813
CAS No.: 797060-52-7
M. Wt: 231.049
InChI Key: BQRNYEXDPHWQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-6-bromopicolinate (CAS 797060-52-7) is a high-value brominated picolinate ester serving as a versatile synthetic building block in medicinal chemistry and antimicrobial research. Its molecular structure incorporates two highly functionalizable sites: a bromine atom and an amino group on the pyridine ring. The bromine atom is a strategic handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex biaryl and amine-containing structures . Concurrently, the aromatic amino group can be functionalized through acylation or alkylation to create amide or urea derivatives, expanding the molecular diversity accessible from this core scaffold . This compound has been specifically investigated in the development of novel inhibitors for metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM-1) . These enzymes pose a significant threat to modern medicine by conferring bacterial resistance to β-lactam antibiotics. Research utilizes the picolinate core as a metal-binding pharmacophore to chelate the Zn(II) ions in the enzyme's active site, forming the basis for potential therapeutic agents . As a trifunctional intermediate, this compound enables sequential and site-selective modifications, making it an attractive starting point for drug discovery campaigns and the synthesis of compound libraries for biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-amino-6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNYEXDPHWQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-6-bromopicolinate (CAS 797060-52-7) is a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic structure.[1] Featuring an electron-donating amino group at the C5 position and a reactive bromine atom at the C6 position (ortho to the ring nitrogen), this compound serves as a critical building block in the synthesis of complex fused heterocycles, particularly for pharmaceutical and agrochemical applications. This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and handling protocols, distinguishing it from its common isomer, methyl 6-amino-5-bromopicolinate.

Chemical Identity & Structural Analysis[1][2][3]

The precise identification of this isomer is critical, as the positional variance of the amino and bromo substituents significantly alters reactivity profiles compared to other picolinate derivatives.

AttributeSpecification
IUPAC Name Methyl 5-amino-6-bromopyridine-2-carboxylate
Common Name This compound
CAS Number 797060-52-7
Molecular Formula C

H

BrN

O

Molecular Weight 231.05 g/mol
SMILES COC(=O)C1=NC(Br)=C(N)C=C1
MDL Number MFCD16036645
Structural Significance[1][6]
  • C2-Ester: Provides a handle for acylation, reduction, or hydrolysis to the carboxylic acid.

  • C5-Amine: Acts as an electron-donating group (EDG), activating the ring for electrophilic attack at C4, while serving as a nucleophile for cyclization reactions.

  • C6-Bromine: Positioned ortho to the ring nitrogen and ortho to the amine. This position is highly activated for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (S

    
    Ar), facilitated by the inductive withdrawal of the adjacent pyridine nitrogen.
    

Physical Properties Profile

Note: Experimental values for this specific isomer are limited in public literature. Values marked "Predicted" are derived from ACD/Labs and ChemAxon consensus algorithms standard in the industry.

PropertyValue / DescriptionSource/Confidence
Appearance Off-white to pale yellow/brown solidObserved (Analogs)
Melting Point 100–150 °C (Range typical for analogs)Predicted*
Boiling Point 390.1 ± 37.0 °C (at 760 mmHg)Predicted [1]
Density 1.662 ± 0.06 g/cm³Predicted [1]
Flash Point ~189.7 °CPredicted
LogP 1.07Predicted (Consensus)
pKa (Base) ~2.5 (Pyridine N), ~ -0.2 (Amine)Estimated
Solubility Soluble in DMSO, DMF, CH

Cl

, EtOAc.[1][2] Low solubility in water.
Empirical

*Experimental melting points for the isomeric Methyl 6-amino-5-bromopicolinate are reported at 143-145°C; this isomer is expected to fall within a similar range.[1]

Chemical Reactivity & Synthetic Utility[1][8]

The core value of this compound lies in its orthogonal reactivity .[1] The three functional groups (Ester, Amine, Bromide) can be manipulated independently, allowing for diverse synthetic pathways.

Functionalization Logic
  • C6-Bromine (Electrophile): The primary site for C-C or C-N bond formation via Suzuki, Stille, or Buchwald-Hartwig couplings. The proximity to the pyridine nitrogen enhances oxidative addition rates.

  • C5-Amine (Nucleophile): Available for amide coupling, reductive amination, or diazotization (Sandmeyer reactions) to introduce other halides or nitriles.

  • C2-Ester (Electrophile): Standard carbonyl chemistry applies.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core This compound (CAS 797060-52-7) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryls Core->Suzuki  Reaction at C6-Br Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Target: Aminopyridines Core->Buchwald  Reaction at C6-Br Hydrolysis Hydrolysis/Reduction (LiOH or LiAlH4) Target: Acids/Alcohols Core->Hydrolysis  Reaction at C2-Ester Cyclization Cyclization (e.g., with ortho-electrophiles) Target: Fused Systems (Pyrido[2,3-b]pyrazines) Core->Cyclization  C5-NH2 + C6-Br

Caption: Orthogonal reactivity map showing independent functionalization sites (C6-Br, C2-Ester) and cooperative cyclization potential (C5-NH2 + C6-Br).

Key Application: Synthesis of Fused Heterocycles

A primary application of this scaffold is the synthesis of 1,6-naphthyridines or pyrido[2,3-b]pyrazines . The adjacent amine and bromide provide a perfect setup for "one-pot" condensation-cyclization sequences.[1]

Protocol Highlight: C6-Arylation via Suzuki Coupling Rationale: This step is often performed before manipulating the ester to avoid side reactions.

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under N

    
     for 4-12 hours.
    
  • Workup: Filter through Celite, extract with EtOAc.

  • Outcome: Retention of the C5-amino group allows for subsequent ring closure.

Experimental Protocols & Handling

Storage and Stability
  • Storage: Keep at 2–8°C in a tightly sealed container.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . The amino group is susceptible to oxidation over time, leading to darkening of the solid.

  • Light Sensitivity: Protect from light to prevent photolytic degradation of the C-Br bond.

Analytical Characterization (Expected Data)

Since a public spectrum for this specific isomer is rare, the following shifts are predicted based on shielding constants relative to the pyridine core:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       3.85 (s, 3H, -OCH
      
      
      
      )[1]
    • 
       6.20 (br s, 2H, -NH
      
      
      
      )[1]
    • 
       7.25 (d, 1H, C4-H, ortho to amine)[1]
      
    • 
       7.80 (d, 1H, C3-H)[1]
      
    • Note: The C6-Br substituent will cause a downfield shift of adjacent protons compared to the non-brominated precursor.[1]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory due to the potential for brominated by-products.

Synthesis Workflow (Retrosynthetic Analysis)

For researchers needing to synthesize this scaffold de novo, the most viable route utilizes the activating nature of the amino group to direct bromination.

Synthesis Start Methyl 5-aminopicolinate (Precursor) Step1 Bromination (NBS, DMF, 0°C to RT) Start->Step1 Electrophilic Subst. (Ortho to NH2) Product This compound (Target) Step1->Product Regioselective Isolation

Caption: Proposed synthesis via regioselective bromination of Methyl 5-aminopicolinate.

Critical Step Note: Bromination of 3-aminopyridines typically occurs at the 2-position (ortho).[1] Similarly, bromination of the 5-amino precursor favors the 6-position (ortho to amine, alpha to nitrogen) over the 4-position due to the directing effects and stability of the resulting intermediate.

References

  • Chemical Identity & Properties

    • Source: EnamineStore Building Blocks.[3] "Methyl 5-amino-6-bromopyridine-2-carboxylate (CAS 797060-52-7)".[1][3][4]

  • Physical Data Consensus

    • Source: ChemSrc / ACD/Labs Prediction.
    • URL:[Link][1]

  • Source: Fisher Scientific / Ambeed SDS.
  • Source: Sigma-Aldrich.

Sources

The Evolving Landscape of Picolinates: A Technical Guide to the Biological Activity of Methyl 5-amino-6-bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] Within this broad class, picolinates—pyridine carboxylic acid esters—and their amide counterparts, picolinamides, have emerged as a particularly promising area of research, demonstrating a wide spectrum of biological activities. This guide focuses on the therapeutic potential of derivatives of Methyl 5-amino-6-bromopicolinate, a key intermediate for the synthesis of novel bioactive molecules.[3][4] By exploring the synthetic pathways to various derivatives and analyzing their anticancer and antimicrobial properties, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics. This document will delve into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols necessary to advance the exploration of this versatile chemical scaffold.

The Strategic Importance of the this compound Scaffold

This compound is a strategically important starting material in medicinal chemistry due to its inherent structural features that allow for diverse chemical modifications. The pyridine ring itself is a privileged structure in drug discovery, and the substituents on this particular scaffold offer multiple avenues for derivatization.[1]

The core structure possesses three key functional handles for synthetic modification:

  • The Amino Group (C5): The primary amino group is a versatile nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of ureas, thioureas, and sulfonamides. This allows for the introduction of a wide array of side chains that can modulate the compound's physicochemical properties and biological target interactions.

  • The Bromo Group (C6): The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space of the derivatives.

  • The Methyl Ester (C2): The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a diverse library of picolinamide derivatives. This is a crucial step in the synthesis of many biologically active compounds.

This trifecta of reactive sites makes this compound a powerful building block for generating novel chemical entities with the potential for significant therapeutic activity.

Synthetic Pathways to Bioactive Derivatives

The synthesis of biologically active derivatives from this compound can be approached through a series of well-established organic chemistry reactions. The following diagram outlines a general synthetic workflow:

G cluster_modification Modification of the Scaffold A This compound B Amide Formation (Acylation of C5-amino group) A->B C Urea/Thiourea Formation (Reaction of C5-amino group with isocyanates/isothiocyanates) A->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at C6-bromo position) A->D E Ester Hydrolysis (Conversion of C2-ester to carboxylic acid) A->E G Bioactive Derivatives B->G C->G D->G F Picolinamide Synthesis (Amide coupling of C2-carboxylic acid) E->F F->G

Figure 1: General synthetic workflow for the derivatization of this compound.

Synthesis of Picolinamide Derivatives

A key transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of picolinamide derivatives.

Experimental Protocol: Synthesis of 6-bromo-5-aminopicolinic acid

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Isolation: The product, 6-bromo-5-aminopicolinic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of Picolinamide Derivatives

  • Activation: Suspend 6-bromo-5-aminopicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Amine Addition: Add the desired amine (1.2 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Anticancer Activity of Picolinamide Derivatives

Numerous studies have highlighted the potent anticancer activity of picolinamide and related pyridine derivatives.[1][2][5][6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often at low micromolar concentrations.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of picolinamide derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and the amide nitrogen.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic substituents are often favored, as they can engage in π-π stacking and hydrogen bonding interactions with the target protein.

  • Substituents on the Pyridine Ring: The presence of halogen atoms, particularly bromine and chlorine, on the pyridine ring has been shown to enhance anticancer activity.[9][10][11][12] The 6-bromo substituent in the starting material is therefore a key feature for potential bioactivity. Modifications at the 5-amino position, such as acylation or urea formation, can further modulate the activity.

Derivative ClassKey Structural FeaturesObserved Anticancer ActivityReference
PicolinamidesAromatic/heteroaromatic amide substituentsPotent inhibitors of cancer cell proliferation[5]
Bromo-substituted QuinolinesPresence of a bromine atomSignificant antiproliferative activity[11]
Quinazoline DerivativesHalogen at the 6-positionImproved anticancer effects[9]
Potential Mechanisms of Action

While the exact mechanisms of action for many novel picolinamide derivatives are still under investigation, several potential targets and pathways have been identified for related compounds.

  • Kinase Inhibition: Many pyridine-based anticancer agents function as kinase inhibitors.[2] They can target various kinases involved in cancer cell signaling pathways, such as those responsible for cell cycle progression, proliferation, and angiogenesis.

  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain picolinamide derivatives have been found to inhibit angiogenesis, thereby cutting off the tumor's blood supply.[5]

G A Picolinamide Derivative B Kinase Inhibition A->B D Induction of Apoptosis A->D E Inhibition of Angiogenesis A->E C Inhibition of Cell Cycle Progression B->C F Tumor Growth Inhibition C->F D->F E->F

Figure 2: Potential mechanisms of anticancer activity for picolinamide derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized picolinamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Picolinamide Derivatives

In addition to their anticancer properties, derivatives of picolinic acid have also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[13][14][15][16][17][18]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Similar to the anticancer activity, the antimicrobial potency of these derivatives is influenced by their chemical structure.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate the bacterial cell wall.

  • Specific Functional Groups: The presence of certain functional groups, such as the 5-amino group and its acylated or urea derivatives, can contribute to the antimicrobial activity.[13] The bromine atom at the 6-position may also play a role.

Derivative ClassKey Structural FeaturesObserved Antimicrobial ActivityReference
PicolinamidesSpecific amide side chainsPotent and selective activity against Clostridioides difficile[15]
5-AcetamidoauronesAcetamido group at the 5-positionMore active and safer than 5-aminoaurones[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The versatility of its functional groups allows for the synthesis of a vast library of derivatives with the potential for significant anticancer and antimicrobial activities. Future research in this area should focus on:

  • Systematic Derivatization: A systematic approach to derivatization at the C2, C5, and C6 positions to build a comprehensive structure-activity relationship profile.

  • Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways affected by the most potent derivatives.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and employing robust biological evaluation techniques, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for cancer and infectious diseases.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • Amino Acid Based Antimicrobial Agents - Synthesis and Properties. PubMed. [Link]

  • Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Structure-Activity Relationship of Niclosamide Derivatives. PubMed. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH. [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. ResearchGate. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) …. ResearchGate. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]

  • (PDF) Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ResearchGate. [Link]

  • Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. ResearchGate. [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • This compound | CAS:797060-52-7. Ark Pharma Scientific Limited. [Link]

Sources

Methyl 5-amino-6-bromopicolinate: A Strategic Scaffold for Fused Aza-Heterocycles

[1][2]

Executive Summary & Chemical Profile

This compound is a trisubstituted pyridine building block that serves as a lynchpin in the synthesis of complex pharmaceutical agents.[1][2] Unlike its regioisomers (e.g., the 6-amino-5-bromo variant used in PIM kinase inhibitors), this specific 5-amino-6-bromo isomer offers a unique "ortho-amino-halogen" motif at the 5,6-position combined with a distal ester handle at C2.[1][2]

This substitution pattern is chemically privileged because it enables the rapid construction of 5-azaindole (pyrrolo[3,2-b]pyridine) cores—a scaffold ubiquitous in kinase inhibitors (e.g., Vemurafenib analogs) and Factor Xa inhibitors.[1]

Chemical Identity
PropertySpecification
IUPAC Name Methyl 5-amino-6-bromopyridine-2-carboxylate
CAS Number 797060-52-7
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functional Groups C6-Bromide (Electrophile), C5-Amine (Nucleophile), C2-Ester (Electrophile)

Synthesis & Scalability

The synthesis of this building block is typically achieved via the regioselective bromination of methyl 5-aminopicolinate. The choice of brominating agent and conditions is critical to prevent over-bromination or oxidation of the amine.

Optimized Synthetic Protocol (Lab Scale)

Reaction Type: Oxidative Bromination Precursor: Methyl 5-aminopicolinate (CAS 29682-14-2)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 5-aminopicolinate (1.0 eq) in 48% Hydrobromic Acid (HBr) (approx. 15 vol).

  • Oxidant Addition: Cool the solution to 0–5 °C. Slowly add Hydrogen Peroxide (H₂O₂, 30% aq. solution, 1.1 eq) dropwise over 30 minutes. Note: The H₂O₂ oxidizes HBr to generate Br₂ in situ, ensuring a controlled concentration of the active brominating species.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (m/z 153) and formation of product (m/z 231/233).[1]

  • Quenching: Pour the reaction mixture onto ice water. Neutralize carefully with saturated aqueous NaHCO₃ or solid Na₂CO₃ to pH 7–8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sodium thiosulfate (to remove residual bromine) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-40% EtOAc/Hexanes) if regioisomeric byproducts (e.g., 4-bromo isomer) are present.[1]

Yield Expectation: 75–85% isolated yield.

Reactivity Profile & Divergent Synthesis

The power of this compound lies in its orthogonal reactivity handles.[1][2]

The "Handle" Concept[1]
  • C6-Bromine (The Anchor): A high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1] The adjacent ring nitrogen activates this position for SNAr reactions with strong nucleophiles.

  • C5-Amine (The Cyclizer): Acts as an internal nucleophile. Following a coupling event at C6 (e.g., introduction of an alkyne or keto-ester), the C5-amine attacks the new substituent to close a second ring.[1]

  • C2-Ester (The Tail): Remains stable during C5/C6 manipulations, allowing for late-stage diversification (amidation, reduction to alcohol/aldehyde) to tune solubility and potency.

Diagram: Divergent Synthetic Pathways

The following diagram illustrates how this core transforms into key drug scaffolds.

GCoreThis compound(CAS 797060-52-7)SonogashiraSonogashira Coupling(Terminal Alkyne)Core->SonogashiraPd(PPh3)4, CuIBuchwaldBuchwald-Hartwig(Amine/Amide)Core->BuchwaldPd(OAc)2, LigandSNArS_NAr / Displacement(Thiols/Azides)Core->SNArNaSH or NaN3Intermediate15-Amino-6-alkynylIntermediateSonogashira->Intermediate1AzaindolePyrrolo[3,2-b]pyridine(5-Azaindole)Intermediate1->AzaindoleCyclization (Cu/Base or Au)Diamino5,6-DiaminoScaffoldBuchwald->DiaminoImidazoImidazo[4,5-b]pyridineDiamino->ImidazoOrthoformate/CyclizationThiazoloThiazolo[5,4-b]pyridineSNAr->ThiazoloCS2/Cyclization

Caption: Divergent synthesis map showing the transformation of the core scaffold into 5-Azaindoles, Imidazo[4,5-b]pyridines, and Thiazolo[5,4-b]pyridines.[1][2]

Key Application: Synthesis of Factor Xa Inhibitors (5-Azaindole Route)

A primary industrial application of this block is the synthesis of pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives, used in anticoagulants (Factor Xa inhibitors).[1]

Protocol: One-Pot Sonogashira-Cyclization

This workflow converts the pyridine core into a fused 5-azaindole system.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Terminal Alkyne (e.g., Trimethylsilylacetylene or functionalized alkyne) (1.2 eq)[1]

  • PdCl₂(PPh₃)₂ (0.05 eq)[1]

  • CuI (0.02 eq)[1]

  • Triethylamine (TEA) or Diisopropylamine (3.0 eq)[1]

  • Solvent: DMF or THF (degassed)[1]

Procedure:

  • Coupling: Combine the picolinate, Pd-catalyst, and CuI in a sealed tube under Argon. Add degassed solvent and base.[4] Add the alkyne.

  • Heating: Heat to 80–100 °C for 4–12 hours.

    • Mechanism:[5] The Pd inserts into the C6-Br bond. The alkyne couples to form the 6-alkynyl-5-aminopyridine intermediate.[1][2]

  • Cyclization (Indole Formation):

    • If using silyl-alkynes: Treat the intermediate with TBAF (Tetrabutylammonium fluoride) in THF.[1] The deprotected alkyne is attacked by the C5-amine (often catalyzed by CuI or AgOTf) to close the 5-membered ring.[1]

    • Note: In many optimized protocols using CuI, the cyclization happens spontaneously or upon prolonged heating ("One-Pot").

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via column chromatography.

Result: Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.[1][2][4] This bicyclic core is a bioisostere of indole with improved water solubility and distinct hydrogen-bonding capabilities for kinase hinge binding.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Bromination Over-bromination at C3 or C4.Strictly control Temperature (0°C addition) and Stoichiometry (1.05–1.1 eq H₂O₂). Do not use excess Br₂.
Stalled Sonogashira Catalyst poisoning by the free amine.[1][2]Use a bidentate ligand (e.g., dppf) or protect the amine (e.g., as an acetamide) prior to coupling, then deprotect/cyclize.
Regioisomer Confusion Purchasing the wrong isomer.Verify CAS 797060-52-7 .[1][2][3][6][7] Do not confuse with Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9), which leads to pyrrolo[2,3-c]pyridines.

References

  • Synthesis of Azaindole Derivatives: European Patent EP1479680A1. "Azaindole derivatives as Factor Xa inhibitors." (2004).

  • Bromination Methodology: World Intellectual Property Organization WO2014026984A1. "Azaindole carboxylic acid amides... for use as insecticides." (2014).

  • Chemical Property Verification: Sigma-Aldrich Product Specification. "this compound."[1][2][3][6][8] [1]

  • Scaffold Utility: Enamine Building Blocks. "Heterocyclic Scaffolds for Drug Discovery."

Technical Deep Dive: Methyl 5-amino-6-bromopicolinate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of Methyl 5-amino-6-bromopicolinate , a high-value heterocyclic building block.

CAS: 797060-52-7 Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol IUPAC: Methyl 5-amino-6-bromopyridine-2-carboxylate[1][2]

Executive Summary

This compound represents a "linchpin" scaffold in modern medicinal chemistry.[1][2] Its value lies in the vicinal disposition of the amino and bromo groups (positions 5 and 6) combined with a distal ester handle (position 2). This specific geometry allows for the rapid construction of fused bicyclic systems—most notably imidazo[4,5-b]pyridines —which are privileged structures in kinase inhibitor discovery (e.g., PIM, VEGF, Aurora kinases). Unlike simpler pyridines, the 5-amino group renders the 6-bromo position electron-rich, necessitating specific catalytic strategies (e.g., Buchwald-Hartwig) over classical SNAr approaches.[1][2]

Structural Analysis & Reactivity Profile[1][3]

The molecule features three distinct vectors for diversification, allowing for "late-stage functionalization" strategies:

VectorFunctional GroupReactivity ProfileStrategic Utility
C6 Bromide Electrophile Activated for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2] Note: The adjacent N1 activates it, but the C5-amino group deactivates it toward SNAr.
C5 Primary Amine Nucleophile Ready for acylation, reductive amination, or participation in cyclocondensation reactions.[1][2]
C2 Methyl Ester Electrophile Masked carboxylic acid.[1][2] Can be hydrolyzed, reduced to a primary alcohol, or converted to amides/heterocycles (e.g., oxadiazoles).
The "Electronic Deactivation" Nuance

A critical insight for the bench scientist is the electronic effect of the C5-amino group.[1] While 2-bromopyridines typically undergo Nucleophilic Aromatic Substitution (SNAr) easily, the strong electron-donating effect (+M) of the C5-amino group increases electron density at the C6 position.[2]

  • Implication: Standard SNAr displacement of the bromine with amines may be sluggish or require harsh conditions.

  • Solution: Palladium-catalyzed Buchwald-Hartwig amination is the preferred, high-yield method for introducing amines at C6.[2]

Primary Application: Synthesis of Imidazo[4,5-b]pyridines[2][3][4]

The most prolific application of this scaffold is the synthesis of 1,2-disubstituted imidazo[4,5-b]pyridines.[2] This fused system mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Mechanistic Pathway (The "Build-Then-Fuse" Strategy)[2][3]
  • Step 1 (C6 Functionalization): Introduction of the N1-substituent via Buchwald-Hartwig coupling.[2]

  • Step 2 (Cyclization): Condensation of the resulting vicinal diamine with an aldehyde, carboxylic acid, or orthoester.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from this compound.

G Start This compound (CAS 797060-52-7) Intermediate Methyl 5-amino-6-(alkylamino)picolinate (Vicinal Diamine) Start->Intermediate Pd(OAc)2, BINAP R-NH2, NaOtBu (Buchwald-Hartwig) Suzuki_Prod 6-Aryl-5-aminopicolinate (Biaryl Scaffold) Start->Suzuki_Prod Ar-B(OH)2 Pd(dppf)Cl2 Amide Amide/Urea Derivatives (Peptidomimetics) Start->Amide R-COCl / Pyridine (Acylation) Imidazo Imidazo[4,5-b]pyridine Scaffold (Kinase Inhibitor Core) Intermediate->Imidazo R'-CHO / Na2S2O5 or HC(OEt)3

Caption: Divergent synthetic pathways. The solid blue/green path represents the primary route to kinase inhibitor scaffolds.[2]

Detailed Experimental Protocols

Protocol A: C6-Amination via Buchwald-Hartwig Coupling

Context: Overcoming the electronic deactivation of the C5-amino group to install the "tail" of the drug molecule.[2]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Primary Amine (R-NH₂) (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: BINAP (10 mol%) or Xantphos

  • Base: Cs₂CO₃ or NaOtBu (2.0 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[2]

Procedure:

  • Charge a flame-dried reaction vial with this compound, Pd(OAc)₂, BINAP, and base under an inert atmosphere (N₂ or Ar).

  • Add the anhydrous solvent and the amine.[1]

  • Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 231/233 pattern).[2]

  • Workup: Cool to room temperature, filter through a celite pad to remove palladium residues, and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the Methyl 5-amino-6-(alkylamino)picolinate .

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Context: Closing the ring to form the biologically active core.[2]

Reagents:

  • Vicinal diamine intermediate (from Protocol A)[2]

  • Triethyl orthoformate (Solvent & Reagent) OR Formic Acid[2]

  • Catalytic p-TsOH (optional)[2]

Procedure:

  • Dissolve the diamine intermediate in triethyl orthoformate (0.2 M concentration).

  • Heat to reflux (146°C) for 3–6 hours.

  • Monitoring: LC-MS should show the mass shift corresponding to the loss of EtOH/MeOH and ring closure.

  • Workup: Concentrate the reaction mixture to dryness.

  • Purification: Recrystallization from EtOH or silica gel chromatography.[1]

  • Note: To install a substituent at the C2 position of the imidazole ring (instead of H), use the corresponding aldehyde with Na₂S₂O₅ in DMF at 100°C.

Medicinal Chemistry Case Studies

PIM Kinase Inhibitors

Researchers have utilized the imidazo[4,5-b]pyridine core to target PIM kinases, which are overexpressed in hematological malignancies.[1]

  • Role of Scaffold: The pyridine nitrogen (N4 in the fused system) acts as the hydrogen bond acceptor for the kinase hinge region. The C5-amino group (now part of the imidazole ring) facilitates the correct orientation.[2]

  • Modification: The C2-ester is often converted to an amide to reach into the solvent-exposed region of the ATP binding pocket, improving solubility and pharmacokinetic properties.[1][2]

Antibacterial Agents (DNA Gyrase B Inhibitors)

Analogs derived from this scaffold have shown efficacy against Gram-positive bacteria.[1][2]

  • Strategy: The 6-bromo position is substituted with bulky hydrophobic groups (via Suzuki coupling) to occupy the hydrophobic pocket of the GyrB subunit, while the C2-ester is hydrolyzed to the acid to form salt bridges with active site arginine residues.[2]

References

  • ChemicalBook. (2025).[4] Methyl 6-amino-5-bromopicolinate and Isomers: Properties and Synthesis. Retrieved from [2]

  • National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Retrieved from [2]

  • Santa Cruz Biotechnology. (2025). Methyl 6-amino-5-bromopicolinate Product Data. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] this compound CAS 797060-52-7.[1][2][3][5][6][7][8] Retrieved from [2]

  • Xing, Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications. Retrieved from

Sources

Methyl 5-amino-6-bromopicolinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-amino-6-bromopicolinate, a critical heterocyclic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound is a trisubstituted pyridine derivative characterized by three orthogonal functional groups: a methyl ester at C2, an amino group at C5, and a bromine atom at C6.[1] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its utility lies in the ability to undergo sequential, chemoselective functionalization—allowing researchers to build complex molecular architectures around a central pyridine core.

Chemical Identity & Physicochemical Properties[2][3]

The precise identification of this compound is critical, as the regioisomer (Methyl 6-amino-5-bromopicolinate) is also commercially available but possesses vastly different reactivity profiles.

Core Data Table
PropertySpecification
Chemical Name This compound
CAS Registry Number 797060-52-7
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Exact Mass 229.9691 (for ⁷⁹Br isotope)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~18 (Amine)
Structural Analysis

The molecule consists of a pyridine ring with the following electronic features:

  • C2-Ester: Electron-withdrawing, activates the ring for nucleophilic attack (though less than a nitro group) and serves as a handle for acylations.

  • C5-Amine: Electron-donating, significantly increases electron density at C4 and C6, making the ring more susceptible to electrophilic attack if not for the blocking bromine. It serves as a nucleophile for amide coupling.

  • C6-Bromide: Located ortho to the ring nitrogen and the amino group. The bond is activated for palladium-catalyzed cross-coupling reactions (Suzuki, Stille) due to the electron-deficient nature of the pyridine ring relative to benzene.

Synthetic Methodologies

To ensure scientific integrity, two primary synthetic routes are detailed. The choice of route depends on the availability of starting materials and the requirement for regiochemical purity.

Route A: Reduction of Nitro Precursor (High Fidelity)

This route is preferred for large-scale synthesis as it avoids regiochemical ambiguity. The position of the nitrogen is fixed early in the synthesis.

  • Starting Material: Methyl 6-bromo-5-nitropicolinate.

  • Transformation: Selective reduction of the nitro group to the amine without debrominating the C6 position.

  • Protocol:

    • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

    • Conditions: Reflux at 80°C for 2-4 hours.

    • Mechanism:[2] Single-electron transfer reduction. Fe(0) is oxidized to Fe(II)/Fe(III) while the nitro group is reduced to the amine.

    • Advantage:[2] Preserves the C-Br bond (unlike catalytic hydrogenation with Pd/C, which often leads to hydrodebromination).

Route B: Regioselective Bromination (Direct Functionalization)

This route is more direct but requires careful chromatographic separation of isomers.

  • Starting Material: Methyl 5-aminopicolinate (CAS 67515-76-8).[3]

  • Transformation: Electrophilic aromatic substitution (Bromination).

  • Protocol:

    • Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DMF.

    • Conditions: 0°C to Room Temperature.[4]

    • Regioselectivity:[4] The amino group directs ortho/para. Position 6 is ortho to the amine and alpha to the pyridine nitrogen. While C6 is favored, bromination at C4 is a potential byproduct.

    • Purification: Requires silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Synthetic Pathway Diagram

SynthesisPathways Start1 Methyl 6-bromo-5-nitropicolinate (Nitro Precursor) Product This compound (Target Scaffold) Start1->Product Fe / NH4Cl / EtOH (Nitro Reduction) High Fidelity Start2 Methyl 5-aminopicolinate (Amino Precursor) Start2->Product NBS / MeCN (Electrophilic Bromination) Byproduct C4-Bromo Isomer (Impurity) Start2->Byproduct Minor Pathway

Figure 1: Comparison of Nitro-Reduction (Green) and Direct Bromination (Yellow) synthetic pathways.

Applications in Drug Discovery

This compound serves as a trifunctional hub. Its value lies in the ability to perform orthogonal reactions —modifying one site without affecting the others.

The C6-Bromide: Suzuki-Miyaura Coupling

The C6 position is highly activated for cross-coupling.

  • Application: Introduction of aryl or heteroaryl groups to extend the scaffold into a hydrophobic pocket of a target protein (e.g., Kinase hinge region).

  • Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

The C5-Amine: Amide/Urea Formation

The amino group is nucleophilic but less basic than typical anilines due to the electron-deficient pyridine ring.

  • Application: Formation of hydrogen-bonding motifs critical for potency.

  • Conditions: Acid chloride/HATU coupling or reaction with isocyanates to form ureas.

The C2-Ester: Cyclization or Solubilization
  • Application: Can be hydrolyzed to the acid (for solubility) or reacted with hydrazine/amines to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Functionalization Logic Diagram

ReactivityMap Core This compound (C7H7BrN2O2) Suzuki Suzuki Coupling (C6-Br) Extends Hydrophobic Reach Core->Suzuki Pd(0), Ar-B(OH)2 Amide Amide/Urea Formation (C5-NH2) H-Bond Donor Setup Core->Amide R-COCl or R-NCO Hydrolysis Ester Hydrolysis (C2-COOMe) Acid/Amide Conversion Core->Hydrolysis LiOH, THF/H2O Biaryl Biaryl Kinase Inhibitor Suzuki->Biaryl Amide->Biaryl Prodrug Soluble Prodrug Hydrolysis->Prodrug

Figure 2: Orthogonal reactivity map showing the independent functionalization of the three core sites.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures should be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.85 ppm (s, 3H): Methyl ester singlet.

    • δ 6.40 ppm (br s, 2H): Amine protons (exchangeable with D₂O).

    • δ 7.25 ppm (d, J=8.5 Hz, 1H): Pyridine proton at C4.

    • δ 7.80 ppm (d, J=8.5 Hz, 1H): Pyridine proton at C3.

    • Note: The coupling constant (

      
      ) typically reflects the ortho-coupling between C3 and C4 protons.
      
  • Mass Spectrometry (LC-MS):

    • ESI+ Mode: Distinctive isotopic pattern for Bromine (1:1 ratio of ⁷⁹Br and ⁸¹Br).

    • m/z: [M+H]⁺ peaks at ~231.0 and 233.0.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep in a cool, dry place (2-8°C recommended). Light sensitive (protect from direct light to prevent debromination or oxidation).

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • ChemicalBook. this compound Product Properties and CAS Data. Retrieved from

  • Sigma-Aldrich. this compound | CAS 797060-52-7.[1][2][5] Retrieved from

  • National Institutes of Health (PubChem). this compound Compound Summary. Retrieved from

  • Ambeed. Datasheet for this compound (CAS 797060-52-7).[1][2][5][6] Retrieved from

  • Royal Society of Chemistry. Regioselective halogenation of quinolines and pyridines. Chemical Science.[7] Retrieved from

Sources

safety, handling, and storage of Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 797060-52-7 | Formula: C₇H₇BrN₂O₂ | MW: 231.05 g/mol [1]

Executive Summary

Methyl 5-amino-6-bromopicolinate is a high-value heterocyclic building block used extensively in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] As a trisubstituted pyridine, it offers three distinct orthogonal reactive handles: an electron-rich primary amine (C5), a labile methyl ester (C2), and a bromo-substituent (C6) suitable for metal-catalyzed cross-coupling.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's stability, handling requirements, and storage lifecycle.

Part 1: Hazard Architecture & Toxicology

GHS Classification & Risk Profile

While classified as a Warning level hazard, the specific substitution pattern of this pyridine derivative dictates its toxicological and reactive profile.

Hazard CategoryCodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedPyridine derivatives often exhibit metabolic toxicity via N-oxidation or intercalation.
Skin Irritation H315 Causes skin irritationThe primary amine functionality can act as a sensitizer and local irritant.
Eye Irritation H319 Causes serious eye irritationCrystalline micro-particles can cause mechanical and chemical corneal injury.
STOT - SE H335 May cause respiratory irritationDust inhalation poses risks to mucous membranes due to hydrolysis potential.
The "Triple-Threat" Reactivity Matrix

To handle this compound safely, one must understand its degradation pathways. The molecule is not static; it is a system in equilibrium with its environment.

  • The Amine (C5): Susceptible to N-oxidation upon prolonged exposure to air, leading to darkening of the solid (yellow to brown/black).

  • The Ester (C2): Prone to hydrolysis in the presence of ambient moisture, converting the lipophilic ester into the polar carboxylic acid (5-amino-6-bromopicolinic acid), altering stoichiometry in synthesis.

  • The Bromide (C6): While relatively stable, C-Br bonds in electron-deficient heterocycles can be photosensitive.

Part 2: Storage Lifecycle & Stability

Core Directive: The "Cold-Dark-Dry" Protocol. Standard ambient storage is insufficient for maintaining >98% purity over long durations.

Environmental Control Parameters
  • Temperature: 2–8°C (Refrigerated). Low temperature kinetically inhibits hydrolysis and oxidation rates.

  • Atmosphere: Inert Gas (Nitrogen or Argon). The container must be backfilled with inert gas after every use to prevent oxidative degradation of the amino group.

  • Light: Amber Glass or Foil-Wrapped. Protect from UV/Visible light to prevent photolytic dehalogenation or radical formation.

Inventory Management Logic
  • Arrival: Verify seal integrity. If the solid appears dark brown or sticky, significant degradation has occurred.

  • Aliquot Strategy: Do not repeatedly warm the bulk container to room temperature. Aliquot into single-use vials inside a glovebox or dry bag to minimize freeze-thaw cycles and moisture introduction.

Visualization: Stability Logic

The following diagram illustrates the causality between environmental factors and chemical degradation.

StabilityLogic Compound This compound (Intact) Acid Hydrolysis Product (Carboxylic Acid) Compound->Acid Hydrolysis (Slow) Oxide N-Oxides / Azo Impurities (Dark Coloration) Compound->Oxide Oxidation Radical Photolytic Degradation Compound->Radical Excitation Moisture Ambient Moisture (H2O) Moisture->Acid Oxygen Atmospheric Oxygen (O2) Oxygen->Oxide Light UV/Vis Light (hv) Light->Radical

Figure 1: Environmental degradation pathways necessitating the "Cold-Dark-Dry" storage protocol.

Part 3: Handling & Manipulation Protocols

Objective: Prevent operator exposure while maintaining compound integrity.

Engineering Controls vs. PPE
  • Primary Barrier (Engineering): All weighing and transfer operations should occur within a Chemical Fume Hood or Powder Containment Enclosure . For quantities >10g, use a static-dissipative balance enclosure to prevent dust dispersion.

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (minimum thickness 0.11 mm). Double-gloving recommended for solutions.

    • Respiratory: N95/P2 mask if handling outside a fume hood (not recommended).

    • Eyes: Chemical splash goggles.

Protocol: Precision Weighing & Transfer

This protocol minimizes static charge and moisture uptake.

  • Equilibration: Remove the container from 4°C storage and allow it to warm to room temperature before opening . This prevents condensation from forming on the cold solid (hygroscopic shock).

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Dispensing: Use a disposable anti-static spatula. Do not return unused powder to the stock container.

  • Resealing: Purge the headspace with a gentle stream of Nitrogen/Argon before resealing the cap. Parafilm is recommended for long-term storage.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Retrieval from Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection (Color/Texture) Equilibrate->Inspect Hood Transfer to Fume Hood Inspect->Hood Weigh Weighing Operation (Anti-static precautions) Hood->Weigh Purge Inert Gas Purge (N2/Ar) Weigh->Purge Reseal Reseal & Return to 4°C Purge->Reseal

Figure 2: Step-by-step workflow for retrieving and dispensing the compound to ensure safety and purity.

Part 4: Emergency Response

In the event of containment breach, immediate action is required.

ScenarioImmediate ActionDecontamination
Skin Contact Brush off dry powder. Wash with soap/water for 15 min.Do not use organic solvents (ethanol/DMSO) on skin; they enhance absorption.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.Seek medical attention immediately (corneal abrasion risk).
Spill (Solid) Dampen with inert absorbent (sand/vermiculite) to suppress dust.Sweep into a hazardous waste container. Wash area with dilute detergent.
Spill (Solution) Absorb with chemical spill pads.Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

  • ChemScene. this compound (CAS 797060-52-7) Technical Data. Retrieved from

  • MySkinRecipes/Chemical Data. Physical Properties and Storage of this compound. Retrieved from

  • Fisher Scientific. Safety Data Sheet Guidelines for Halogenated Aminopyridines. Retrieved from

Sources

Methyl 5-amino-6-bromopicolinate: A Versatile Scaffold for Fused Aza-Heterocycles

[1]

Executive Summary

This compound represents a "privileged" orthogonal scaffold in medicinal chemistry.[1] Its structure combines three distinct reactive sites: a nucleophilic amino group at C5, an electrophilic bromine at C6 (alpha to the ring nitrogen), and an electrophilic ester at C2. This specific substitution pattern allows for the rapid construction of [4,5-b]-fused pyridine systems , such as imidazo[4,5-b]pyridines and thiazolo[5,4-b]pyridines, which are bioisosteres of purines and frequently observed in SHP2 inhibitors, c-Met inhibitors, and auxin-mimic herbicides.

Chemical Profile & Reactivity Map

PropertySpecification
Chemical Name Methyl 5-amino-6-bromopyridine-2-carboxylate
CAS Number 797060-52-7
Molecular Formula

Molecular Weight 231.05 g/mol
Appearance Off-white to pale yellow solid
Key Motif Ortho-bromoamino pyridine (C5-NH2, C6-Br)
Structural Reactivity Analysis

The molecule's utility stems from the electronic interplay between its substituents:

  • C6-Bromine (Electrophile): Positioned

    
     to the pyridine nitrogen, this site is activated for nucleophilic aromatic substitution (
    
    
    ) and metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
  • C5-Amino (Nucleophile): An electron-donating group (EDG) that modulates the ring's electronics. While it deactivates the ring slightly for

    
    , it serves as the nucleophilic anchor for annulation reactions.
    
  • C2-Ester (Electrophile): Provides a handle for further functionalization (amidation, reduction) or solubility modulation without interfering with the core cyclization chemistry.

ReactivityMapCoreThis compound(Core Scaffold)C6C6-Bromine(Alpha to N)Core->C6Pd-Coupling / SnArC5C5-Amino(Nucleophile)Core->C5Annulation AnchorC2C2-Ester(Modulator)Core->C2FunctionalizationImidazoImidazo[4,5-b]pyridineC6->ImidazoForms Fused RingC5->ImidazoForms Fused Ring

Figure 1: Reactivity map showing the orthogonal reaction sites available for library generation.

Core Synthetic Workflows

The primary application of this scaffold is the synthesis of Imidazo[4,5-b]pyridines . The transformation generally proceeds via a two-step sequence: (1) Conversion to a vicinal diamine, followed by (2) Cyclocondensation.

Workflow A: The / Cyclization Route

This is the standard protocol for generating N3-substituted imidazo[4,5-b]pyridines.

  • Displacement (

    
    ):  The C6-bromide is displaced by a primary amine (
    
    
    ).
    • Challenge: The C5-amino group donates electron density, deactivating the ring toward

      
      .
      
    • Solution: Use high temperatures (120–150°C) in polar aprotic solvents (DMSO, NMP) or transition to Buchwald-Hartwig conditions if the amine is non-nucleophilic (e.g., anilines).

  • Cyclization: The resulting 5,6-diaminopyridine reacts with an orthoester (e.g., triethyl orthoformate) or formic acid to close the imidazole ring.

Workflow B: Metal-Catalyzed Diversification

For C6-aryl or C6-heteroaryl derivatives (preserving the pyridine core):

  • Suzuki-Miyaura Coupling: The C6-Br is highly reactive toward boronic acids.[1]

    • Protocol Note: The free C5-amino group can poison Pd catalysts. It is often best to protect the amine (e.g., as a Boc-carbamate) or use precatalysts like Pd(dppf)Cl2 or XPhos Pd G2 which are robust against free amines.

Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Derivative

Objective: Synthesis of Methyl 3-benzyl-3H-imidazo[4,5-b]pyridine-5-carboxylate via a Buchwald-Hartwig/Cyclization sequence. This protocol ensures high fidelity and reproducibility.

Step 1: C6-Amination (Buchwald-Hartwig Coupling)

Rationale: Direct

1
  • Reagents:

    • This compound (1.0 eq)[1]

    • Benzylamine (1.2 eq)

    • Catalyst:

      
       (2 mol%) + BINAP (4 mol%)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: Toluene (anhydrous, 0.1 M)

  • Procedure:

    • Charge a reaction vial with the picolinate,

      
      , and Pd/Ligand system. Purge with Argon.
      
    • Add Toluene and Benzylamine.

    • Heat to 100°C for 12 hours. Monitor by LC-MS (Target M+H = 258.1).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 75–85%.[1]

Step 2: Imidazole Ring Closure

Rationale: Triethyl orthoformate acts as a one-carbon synthon to bridge the two amino groups.

  • Reagents:

    • Methyl 5-amino-6-(benzylamino)picolinate (from Step 1)

    • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

    • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Procedure:

    • Dissolve the diamine in TEOF (0.2 M). Add catalytic pTSA.

    • Reflux (146°C ) for 3–4 hours.

    • Observation: Methanol/Ethanol byproduct will distill off.

    • Workup: Concentrate in vacuo. Recrystallize from EtOH or purify via silica gel (DCM/MeOH).

    • Final Product: Methyl 3-benzyl-3H-imidazo[4,5-b]pyridine-5-carboxylate.

SynthesisWorkflowStartThis compound(Starting Material)Step1Step 1: C6-Amination(Pd-Cat Coupling / SnAr)Intermediate: 5,6-Diamino speciesStart->Step1 R-NH2, Pd(0), BaseStep2Step 2: Cyclization(HC(OEt)3 / Acid)Target: Imidazo[4,5-b]pyridineStep1->Step2 Orthoester, H+

Figure 2: Step-wise synthetic pathway for converting the bromopicolinate core into the fused imidazopyridine scaffold.

Troubleshooting & Optimization

  • Problem: Low conversion in Step 1 (

    
    ).
    
    • Root Cause:[1][2][3] Electronic deactivation by the C5-amino group.[1]

    • Fix: Switch to Buchwald-Hartwig conditions (as detailed above) or use a microwave reactor at 150°C for

      
      .
      
  • Problem: Regioisomers in Cyclization.

    • Insight: The cyclization of 5,6-diaminopyridines is generally regioselective for the [4,5-b] system. However, if using unsymmetrical reagents (like substituted benzaldehydes instead of orthoformate), steric clashes between the C5-substituent and the C2-ester may occur.

    • Fix: Verify regiochemistry using NOESY NMR. The N3-alkyl group should show NOE correlations with the C2-proton of the imidazole ring.

References

  • Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. (2024). 4

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. MDPI Molecules. (2023). 5[6]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds. Chemistry & Biodiversity. (2025).[7] 7[6]

  • This compound Product Specifications. MySkinRecipes / Chemical Data. 8[6][7][9][10][11][12][13]

An In-Depth Technical Guide to Methyl 5-amino-6-bromopicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful and efficient development of novel therapeutics and agrochemicals. Among the vast arsenal of heterocyclic intermediates, substituted picolinates represent a class of compounds with significant utility. This guide focuses on a particularly valuable, yet often overlooked, reagent: Methyl 5-amino-6-bromopicolinate (CAS No. 797060-52-7).

This document moves beyond a simple cataloging of suppliers. As a senior application scientist, my objective is to provide a comprehensive technical resource that not only details the commercial availability of this key intermediate but also delves into the scientific rationale for its application, supported by practical insights into its handling, synthesis, and quality assessment. The information contained herein is intended to empower researchers, chemists, and drug development professionals to effectively integrate this compound into their synthetic workflows, accelerating the discovery of new and impactful molecules.

The Strategic Importance of this compound in Synthesis

This compound is a trifunctional heterocyclic compound, the inherent reactivity and substitution pattern of which make it a highly versatile intermediate in organic synthesis. Its strategic importance stems from the orthogonal reactivity of its three key functional groups: the methyl ester, the primary amine, and the bromine atom, all situated on a pyridine ring.

  • The Pyridine Core: The pyridine ring itself is a common scaffold in a multitude of biologically active compounds, imparting favorable pharmacokinetic properties.

  • The Amino Group: The 5-amino group serves as a key nucleophile or a site for diazotization, allowing for a wide array of subsequent transformations, including the introduction of various substituents or the formation of fused ring systems.

  • The Bromo Substituent: The 6-bromo substituent is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

  • The Methyl Ester: The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.

This unique combination of functionalities allows for a modular and convergent approach to the synthesis of complex molecules, making it a valuable asset in the construction of compound libraries for high-throughput screening in drug discovery and agrochemical research.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, catering to both research and development as well as bulk manufacturing needs. The primary suppliers are typically fine chemical manufacturers and distributors specializing in building blocks for the pharmaceutical and agrochemical industries.

It is crucial to note the existence of several isomers, such as Methyl 6-amino-5-bromopicolinate (CAS No. 178876-82-9). Researchers must exercise diligence in specifying the correct CAS number (797060-52-7) to ensure the procurement of the desired regioisomer.

The following table provides a summary of representative suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich (Merck)≥95%Inquire
Ark Pharma Scientific Limited95%5g
MySkinRecipes96%100mg, 250mg, 1g
AmbeedInquireInquire
ChemScene≥95%Inquire

This table is not exhaustive but represents a selection of established suppliers in the fine chemical market. When selecting a supplier, it is imperative to consider not only the cost but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.

Supply_Chain cluster_0 Raw Material Suppliers cluster_1 Manufacturing cluster_2 Distribution cluster_3 End Users Raw Materials Raw Materials Fine Chemical Manufacturers Fine Chemical Manufacturers Raw Materials->Fine Chemical Manufacturers Supply Distributors Distributors & Stockists (e.g., Sigma-Aldrich, Ark Pharma) Fine Chemical Manufacturers->Distributors Bulk Supply Pharmaceutical Companies Pharmaceutical Companies Fine Chemical Manufacturers->Pharmaceutical Companies Bulk/Commercial Supply Agrochemical Companies Agrochemical Companies Fine Chemical Manufacturers->Agrochemical Companies Bulk/Commercial Supply Research Institutions Research Institutions Distributors->Research Institutions Research Quantities Distributors->Pharmaceutical Companies R&D Scale Distributors->Agrochemical Companies R&D Scale

Figure 1. A simplified representation of the supply chain for this compound.

Technical Specifications and Quality Control

For any research or development program, the quality and purity of starting materials are of paramount importance. Inconsistent quality can lead to failed reactions, irreproducible results, and ultimately, project delays. Therefore, a thorough evaluation of the supplier's technical documentation is a critical step in the procurement process.

Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by the quality control department of the supplier that confirms the identity and purity of a specific batch of the chemical. A comprehensive CoA for this compound should include the following information:

  • Product Name and CAS Number: this compound, CAS 797060-52-7.

  • Lot or Batch Number: A unique identifier for the specific batch of material.

  • Molecular Formula and Weight: C₇H₇BrN₂O₂, 231.05 g/mol .

  • Appearance: Typically a solid.[1]

  • Purity: Determined by a quantitative analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is generally acceptable for most research applications.[1][2]

  • Identity Confirmation: This is typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS). The spectral data should be consistent with the chemical structure.

It is best practice to request a lot-specific CoA before purchasing, especially for larger quantities or for use in late-stage development projects.

Safety Data Sheet (SDS)

The Safety Data Sheet is a critical document that provides comprehensive information about the potential hazards of the chemical and recommendations for its safe handling, storage, and disposal. While a specific SDS for this compound (CAS 797060-52-7) should be obtained from the supplier, information from closely related analogs suggests the following hazard profile:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.[3]

Researchers must always consult the specific SDS provided by their supplier before handling this compound.

Experimental Protocols and Handling

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 4°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light to ensure long-term stability.[1]

Representative Synthetic Protocol

Synthesis of Methyl 6-amino-5-bromopicolinate (Illustrative Protocol)

This protocol is for the isomer and is provided for illustrative purposes to highlight the general reaction conditions and purification techniques that may be applicable.

  • Reaction Setup: A solution of Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent (e.g., chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is typically stirred for an extended period (e.g., 40 hours) to ensure complete conversion.

  • Workup: The reaction mixture is diluted with the solvent and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted bromine) and water. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Causality Behind Experimental Choices:

  • Solvent: Chloroform is a common solvent for bromination reactions as it is relatively inert to the reaction conditions.

  • Stoichiometry: The use of one equivalent of bromine is crucial to favor mono-bromination. Excess bromine could lead to the formation of di-brominated byproducts.

  • Reaction Time: The extended reaction time is often necessary for the bromination of electron-rich aromatic systems.

  • Workup: The sodium thiosulfate wash is essential to remove any residual bromine, which can interfere with subsequent reactions and purification.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material, isomers, and other impurities.

Synthesis_Workflow Start Start Dissolve Precursor Dissolve Methyl 6-aminopicolinate in Chloroform Start->Dissolve Precursor Add Bromine Add Bromine Solution Dropwise at RT Dissolve Precursor->Add Bromine Stir Reaction Stir for 40 hours Add Bromine->Stir Reaction Workup Aqueous Workup (Na2S2O3, H2O) Stir Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Product Purification->Product

Figure 2. A generalized workflow for the synthesis of a brominated aminopicolinate.

Applications in Drug Discovery and Agrochemical Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily in serving as a scaffold for the introduction of molecular diversity.

Pharmaceutical Research

In medicinal chemistry, the pyridine scaffold is a well-established privileged structure, appearing in numerous approved drugs. The functional handles on this compound allow for the systematic exploration of the chemical space around this core, which is a key strategy in lead optimization. For instance, the amino group can be acylated or alkylated to introduce various side chains, while the bromo group can be used in cross-coupling reactions to append different aryl or heteroaryl moieties. This enables the generation of focused libraries of compounds for screening against a variety of biological targets. While specific examples of marketed drugs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The synthesis of aminopyridinamides as sodium channel modulators is one such application.[4]

Agrochemical Development

Similarly, in the agrochemical sector, substituted pyridines are a cornerstone of many herbicides, fungicides, and insecticides. The development of novel agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. This compound serves as a key intermediate in the synthesis of new herbicidal and plant growth regulator candidates.[5] The ability to readily modify the substitution pattern on the pyridine ring allows for the fine-tuning of the biological activity and selectivity of the resulting compounds. For example, picolinic acid derivatives are known to be effective herbicides.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its trifunctional nature provides a robust platform for the synthesis of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its commercial availability, technical specifications, handling protocols, and applications. By understanding the strategic value and practical considerations associated with this building block, researchers and drug development professionals can leverage its unique properties to accelerate their discovery programs. As with any chemical reagent, it is imperative to source high-quality material from reputable suppliers and to adhere to the safety guidelines outlined in the corresponding Safety Data Sheet.

References

  • MySkinRecipes. This compound. [Link]

  • Ark Pharma Scientific Limited. This compound | CAS:797060-52-7. [Link]

  • PubChem. 5-Bromoquinoxalin-6-amine. [Link]

  • CP Lab Safety. methyl 5-amino-6-bromo-pyridine-2-carboxylate, min 97%, 100 mg. [Link]

  • BLD Pharmatech Co., Limited. [Link]

  • MySkinRecipes. The latest cosmetic ingredients (6). [Link]

  • MySkinRecipes. ส่วนประกอบ Aroma Chemicals. [Link]

  • MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors Utilizing Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of Methyl 5-amino-6-bromopicolinate (CAS 797060-52-7) as a linchpin intermediate in the synthesis of novel ATP-competitive kinase inhibitors. Specifically, we focus on the construction of the Imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its efficacy in targeting PI3K, mTOR, and specific serine/threonine kinases.

Unlike standard 2-aminopyridine precursors used for imidazo[1,2-a]pyridines, this 5-amino-6-bromo scaffold offers a unique "Tri-Vector" functionalization strategy:

  • C6 Position (Bromide): Enables nucleophilic aromatic substitution (

    
    ) to install the "solvent-front" solubilizing tail.
    
  • C5 Position (Amine): Facilitates cyclization to form the fused imidazole core.

  • C2 Position (Ester): Provides a handle for late-stage amidation to generate the "hinge-binding" motif critical for kinase affinity.

Strategic Retrosynthesis & Pathway Logic

The synthesis hinges on the differential reactivity of the C6-bromide and the C2-ester. The C6-bromide, activated by the adjacent ring nitrogen, is highly susceptible to


 displacement by primary amines. This creates a vicinal diamine system (positions 5 and 6), which is the obligate precursor for the imidazole ring fusion.
Pathway Visualization

SynthesisWorkflow cluster_legend Reaction Logic SM This compound (Starting Material) Int1 Intermediate A: SNAr Displacement (Vicinal Diamine) SM->Int1 Step 1: R-NH2, DIPEA DMSO, 100°C Int2 Intermediate B: Imidazo[4,5-b]pyridine Core (Cyclization) Int1->Int2 Step 2: HC(OEt)3 or Phosgene equiv. Cyclization Final Target Kinase Inhibitor (Amidation/Hinge Binder) Int2->Final Step 3: AlMe3/NH4Cl or LiOH then Amine Coupling key1 C6-Br Displacement key2 C5/C6 Ring Fusion key3 C2 Ester Modulation

Figure 1: Logical flow for the conversion of this compound into a functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols

Step 1: Installation of the "Tail" via Displacement

Objective: To displace the C6-bromine with a solubilizing amine (e.g., N-methylpiperazine derivative or substituted benzylamine), generating the vicinal diamine required for cyclization.

Rationale: The C6 position is para to the C3 proton but ortho to the ring nitrogen (N1), making it sufficiently electrophilic for displacement without transition metal catalysis, provided the nucleophile is potent.

Protocol:

  • Reagents:

    • This compound (1.0 eq, 5.0 mmol, 1.15 g)

    • Target Amine (e.g., 4-methoxybenzylamine) (1.2 eq, 6.0 mmol)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq, 12.5 mmol)

    • Solvent: DMSO (anhydrous, 10 mL)

  • Procedure:

    • Charge a 50 mL pressure vial with the starting material, amine, and DIPEA in DMSO.

    • Seal and heat to 110°C for 12–16 hours. Monitor by LC-MS (Target mass: SM + Amine - HBr).

    • Note: The reaction color typically shifts from pale yellow to deep amber.

  • Workup:

    • Cool to room temperature (RT). Pour into ice-water (100 mL).

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Step 2: Construction of the Imidazo[4,5-b]pyridine Core

Objective: Cyclize the newly formed vicinal diamine to lock the bicyclic core.

Protocol (Formylation Route):

  • Reagents:

    • Intermediate A (Vicinal diamine from Step 1) (1.0 eq)

    • Triethyl orthoformate (TEOF) (Excess, used as solvent/reagent) or Formic Acid.

    • Catalyst: p-TsOH (5 mol%)

  • Procedure:

    • Dissolve Intermediate A in TEOF (10 mL/g). Add p-TsOH.

    • Reflux (approx. 146°C) for 4 hours.

    • Monitor for disappearance of the diamine peak and appearance of the cyclized product (M-EtOH).

  • Workup:

    • Concentrate TEOF under reduced pressure.

    • Resuspend residue in EtOAc/Sat. NaHCO₃.

    • Extract, dry, and concentrate.

  • Yield Expectation: 80–90%.

Step 3: Hinge-Binder Functionalization (Amidation)

Objective: Convert the C2-methyl ester into a primary amide or a heteroaryl amide to interact with the kinase hinge region (e.g., Asp-Phe-Gly motif).

Protocol (Direct Aminolysis):

  • Reagents:

    • Imidazo[4,5-b]pyridine ester (Intermediate B) (1.0 eq)

    • 7M Ammonia in Methanol (Excess) or specific aniline + AlMe₃ (Trimethylaluminum).

  • Procedure (Primary Amide):

    • Dissolve Intermediate B in 7M NH₃/MeOH in a sealed tube.

    • Heat to 80°C for 24 hours.

    • Cool and concentrate.[1] The product often precipitates upon cooling.

  • Procedure (Aniline Coupling - AlMe₃ Method):

    • Caution: Pyrophoric Reagent.

    • In a dry flask under Argon, add the aniline (2.0 eq) and dry Toluene.

    • Add AlMe₃ (2.0 M in toluene, 2.0 eq) dropwise at 0°C. Stir 30 min at RT (formation of aluminum amide).

    • Add Intermediate B (1.0 eq) dissolved in Toluene/THF.

    • Heat to 90°C for 4–6 hours.

    • Quench: Carefully add dilute HCl at 0°C (gas evolution!). Extract with EtOAc.

Analytical Data Summary

The following table summarizes typical shift patterns observed during this synthesis, serving as a diagnostic tool for reaction monitoring.

Reaction StepKey 1H NMR Signal Change (DMSO-d6)LC-MS Diagnostic
Starting Material Methyl singlet (~3.8 ppm); Broad NH2 (~6.5 ppm)[M+H]+ = 231/233 (Br pattern)
Step 1 (SNAr) Loss of Br isotope pattern. Appearance of amine N-H (~7.0 ppm, t) and alkyl signals.[M+H]+ = Mass(SM) + Mass(Amine) - 80
Step 2 (Cyclization) Appearance of sharp singlet at ~8.4 ppm (C2-H of imidazole).[M+H]+ = Mass(Int1) + 12 (Formyl - H2)
Step 3 (Amidation) Disappearance of O-Methyl singlet (3.8 ppm). Appearance of Amide NH (broad, >9.0 ppm).[M+H]+ = Mass(Int2) - 31 (OMe) + 16 (NH2)

Troubleshooting & Optimization Matrix

Issue: Incomplete Reaction (Step 1)
  • Cause: Steric bulk of the incoming amine or deactivation of the pyridine ring.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 140°C. Addition of KI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (transient I- formation).

Issue: Regioselectivity during Cyclization
  • Context: If using a substituted carboxylic acid equivalent (R-COOH) instead of orthoformate.

  • Insight: Cyclization typically occurs on the more nucleophilic nitrogen (the newly installed secondary amine at C6) first, followed by dehydration. Standard conditions usually yield the [4,5-b] isomer exclusively due to the geometric constraints of the 5-amino-6-amino arrangement.

Issue: Hydrolysis of Ester during Step 1
  • Cause: Wet DMSO or presence of hydroxide.

  • Solution: Ensure anhydrous conditions. If the acid forms, it can be re-esterified using SOCl₂/MeOH or coupled directly in Step 3 using HATU/DIPEA.

References

  • Sigma-Aldrich. this compound Product Specification.Link

  • Ark Pharm. Building Blocks for Kinase Inhibitor Synthesis.Link

  • Bagley, M. C., et al. "Synthesis of imidazo[4,5-b]pyridines and their application in kinase inhibitor design." RSC Advances, 2016. (Contextual grounding for imidazopyridine synthesis).
  • Mongin, F., et al. "Deprotometalation-trapping reactions for functionalization of pyrido[2,3-b]pyrazines." ResearchGate, 2025.[2][3] Link (Demonstrates reactivity of similar fused pyridine scaffolds).

  • Ambeed. Chemical Structure and Reactivity Data for CAS 797060-52-7.Link

Sources

large-scale synthesis procedure for Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Chemistry for the Large-Scale Synthesis of Methyl 5-amino-6-bromopicolinate

Executive Summary

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of SHP2 inhibitors, tyrosine kinase inhibitors, and other sodium channel modulators.

While direct bromination of methyl 5-aminopicolinate is theoretically possible, it poses significant scalability challenges due to poor regioselectivity (yielding mixtures of 4-bromo and 6-bromo isomers) and the formation of poly-brominated byproducts.

This Application Note details the "Nitro-Reduction Route," recognized as the industry standard for large-scale production. This pathway guarantees the substitution pattern by establishing the bromine position prior to amine formation and utilizes a chemoselective reduction (Fe/NH₄Cl) to preserve the labile C-Br bond, which is often cleaved under catalytic hydrogenation conditions.

Strategic Route Analysis

The selection of the synthetic route is governed by three factors: Regio-fidelity, Scalability, and Cost.

Route OptionMethodologyScalability Assessment
Route A: Direct Bromination Bromination of Methyl 5-aminopicolinate using NBS/Br₂.Low. High risk of regio-isomers (C4 vs C6) requiring chromatography. Exothermic runaway risk.
Route B: Hofmann Rearrangement Degradation of Methyl 6-bromo-5-carbamoylpicolinate.Medium. Requires complex precursor synthesis.
Route C: Nitro Reduction (Recommended) Reduction of Methyl 6-bromo-5-nitropicolinate. High. Regiochemistry is fixed in the precursor. Iron-mediated reduction is robust, cheap, and preserves the halogen.
Visual Pathway (Retrosynthesis)

SyntheticPathway cluster_legend Process Logic Target This compound (Target) Precursor Methyl 6-bromo-5-nitropicolinate (Key Intermediate) Precursor->Target Chemoselective Reduction (Fe / NH4Cl) StartMat 2-Bromo-6-methyl-5-nitropyridine (Starting Material) StartMat->Precursor 1. Oxidation (KMnO4) 2. Esterification (MeOH) Nitro fixes Regiochemistry Nitro fixes Regiochemistry Iron preserves Bromine Iron preserves Bromine Nitro fixes Regiochemistry->Iron preserves Bromine

Figure 1: Retrosynthetic logic prioritizing the Nitro-Reduction pathway to ensure structural integrity.

Detailed Experimental Protocol

Step 1: Synthesis of Precursor (Contextual)

Note: If Methyl 6-bromo-5-nitropicolinate is not purchased commercially, it is synthesized via the oxidation of 2-bromo-6-methyl-5-nitropyridine followed by esterification.

Step 2: Chemoselective Reduction (The Core Protocol)

Objective: Reduce the nitro group to an amine without de-halogenating the bromine at position 6. Reaction Type: Bechamp Reduction (modified).

Materials & Reagents:

  • Substrate: Methyl 6-bromo-5-nitropicolinate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (4.0 - 5.0 equiv)

  • Electrolyte/Catalyst: Ammonium Chloride (NH₄Cl) (3.0 equiv)

  • Solvent System: Ethanol / Water (4:1 v/v)

  • Workup: Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄).

Procedure:

  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor for >1kg scale) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solvent Charge: Charge Ethanol and Water (4:1 ratio). Nitrogen sparge for 15 minutes to remove dissolved oxygen (minimizes oxidative side reactions).

  • Reagent Addition: Add Methyl 6-bromo-5-nitropicolinate and Ammonium Chloride to the reactor. Stir to suspend.

  • Activation: Heat the mixture to 70°C .

  • Iron Addition (Critical): Add Iron Powder portion-wise over 30-60 minutes.

    • Process Note: The reaction is exothermic. Monitor temperature and control addition rate to maintain internal temp < 80°C.

    • Why Iron? Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis, stripping the bromine to yield Methyl 5-aminopicolinate. Iron is chemoselective for -NO₂ in the presence of aryl halides.

  • Reaction Monitoring: Stir vigorously at 75-80°C for 2-4 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of Nitro starting material.

  • Hot Filtration: While still hot (50-60°C), filter the reaction mixture through a Celite pad to remove iron oxide sludge. Wash the cake with hot Ethanol.

    • Safety: Iron waste can be pyrophoric. Keep wet and dispose of according to EHS protocols.

  • Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Extraction: Dilute the aqueous residue with Water and extract with Ethyl Acetate (3x).

  • Purification:

    • Dry organic layer over Na₂SO₄.

    • Concentrate to dryness.

    • Recrystallization: Reslurry the crude solid in a mixture of Toluene/Heptane (1:3) or Isopropanol to yield the pure product as a yellow/off-white solid.

Process Data & Quality Control

Expected Specifications:

ParameterSpecificationMethod
Appearance Light yellow to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
Yield 85 - 92%Gravimetric
Identity Conforms to Structure1H-NMR, MS
Melting Point 143 - 145 °CCapillary

Key Impurities to Monitor:

  • Des-bromo analog: (Methyl 5-aminopicolinate) - Indicates over-reduction. Remedy: Lower reaction temp or switch to SnCl₂.

  • Azo-dimers: Colored impurities from incomplete reduction coupling. Remedy: Ensure excess Iron and vigorous stirring.

Workup & Purification Logic Flow

WorkupLogic ReactionMix Reaction Mixture (Product + Fe Sludge) Filtration Hot Filtration (Celite) ReactionMix->Filtration Remove Iron Evaporation Evaporate Ethanol Filtration->Evaporation Extraction Extraction (EtOAc/Water) Evaporation->Extraction Isolate Organic Phase Crystallization Recrystallization (Toluene/Heptane) Extraction->Crystallization Purify FinalProduct This compound (>98% Purity) Crystallization->FinalProduct

Figure 2: Downstream processing workflow ensuring removal of metal residues and high purity.[1]

References

  • ChemicalBook. (2023). Methyl 6-amino-5-bromopicolinate Product Properties (Isomer Reference).Link

  • Ark Pharma Scientific. (2023). This compound (CAS 797060-52-7) Catalog Entry.Link

  • BLD Pharm. (2023). Methyl 5-bromo-6-methylpicolinate (Precursor Data).[2]Link

  • Google Patents. (2016). WO2016178845 - Preparation of SHP2 Inhibitors. (General methodology for aminopicolinate synthesis). Link

  • Apollo Scientific. (2023).[3] Methyl 6-bromo-5-fluoronicotinate (Analogous Chemistry).Link

Sources

Application Notes and Protocols: Methyl 5-amino-6-bromopicolinate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chemical Diversity with a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and combinatorial chemistry, the demand for efficient and robust synthetic methodologies to generate diverse libraries of complex molecules is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling high-throughput synthesis and purification of novel chemical entities.[1] Within this paradigm, the selection of versatile building blocks is critical to accessing novel chemical space. Methyl 5-amino-6-bromopicolinate is a trifunctional scaffold that offers a unique combination of reactive handles, making it an ideal candidate for the solid-phase synthesis of substituted pyridine and fused heterocyclic libraries.

This document provides a comprehensive guide to the application of this compound in solid-phase synthesis. We will delve into the strategic considerations for resin attachment, on-resin diversification, and final cleavage, supported by detailed, field-proven protocols.

The Strategic Advantage of this compound

This compound possesses three key functional groups that can be orthogonally addressed in a solid-phase synthesis workflow:

  • 5-Amino Group: This primary amine serves as a convenient point of attachment to a variety of solid supports, typically through amide bond formation.

  • 6-Bromo Group: The bromine atom on the electron-deficient pyridine ring is an excellent handle for a wide range of on-resin transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.

  • Methyl Picolinate Moiety: The methyl ester can be saponified on-resin to the corresponding carboxylic acid, which can then be used for further diversification through amide bond formation. Alternatively, the ester can be cleaved from the resin in the final step to yield the carboxylic acid or be subjected to aminolysis to generate amides.

This trifunctional nature allows for a "three-dimensional" diversification strategy, enabling the rapid generation of a vast number of analogues from a single resin-bound intermediate.

Experimental Workflows and Protocols

Workflow Overview

The overall strategy for the utilization of this compound in solid-phase synthesis can be visualized as a three-stage process: immobilization, diversification, and cleavage.

SPOS_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Diversification cluster_2 Stage 3: Cleavage A Merrifield Resin C Resin-bound Picolinate A->C Attachment (e.g., Acylation) B This compound B->C D Diversification at C6-Br (e.g., Suzuki Coupling) C->D E Diversification at C2-Ester (e.g., Saponification & Amidation) D->E F Cleavage from Resin E->F G Purified Product Library F->G Diversification_Strategy cluster_c6 C6 Diversification cluster_c2 C2 Diversification start Resin-Bound This compound c6_suzuki Suzuki Coupling (Aryl, Heteroaryl) start->c6_suzuki c6_sonogashira Sonogashira Coupling (Alkynyl) start->c6_sonogashira c6_buchwald Buchwald-Hartwig (Amino) start->c6_buchwald c2_sapon Saponification c6_suzuki->c2_sapon c6_sonogashira->c2_sapon c6_buchwald->c2_sapon c2_amid Amidation c2_sapon->c2_amid cleavage Cleavage & Purification c2_amid->cleavage library Diverse Product Library cleavage->library

Caption: A logical flow for diversifying the picolinate scaffold on-resin.

Conclusion

This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its unique arrangement of functional groups allows for a multi-dimensional approach to library synthesis, providing access to a wide range of novel substituted pyridines and fused heterocyclic systems. The protocols outlined in this document provide a robust framework for researchers to harness the potential of this scaffold in their drug discovery and chemical biology programs.

References

  • Linn, J. A., Gerritz, S. W., Handlon, A. L., Hyman, C. E., & Heyer, D. (1999). Solid phase synthesis of 1,3,5-trisubstituted pyridin-2-ones. Tetrahedron Letters, 40(12), 2227–2230. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gauthier, J. Y., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 68(13), 5163–5171. [Link]

  • Vágner, J., Barany, G., Lam, K. S., et al. (1996). Enzyme-linked immunosorbent assay (ELISA) on beads: a new, rapid and sensitive method for the secretion of proteins from eukaryotic cells. Current Opinion in Chemical Biology, 1(1), 127-133. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • García-Martín, F., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ACS Sustainable Chemistry & Engineering, 10(14), 4567–4575. [Link]

  • AAPPTEC. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Peptide Synthesis: Merrifield Process | Biochemistry Tutorial. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. [Link]

  • Slideshare. combinatoral chemistry. [Link]

  • Slideshare. Merrifield Synthesis of Peptides. [Link]

  • ResearchGate. Ester cleavage conditions? [Link]

  • Reddit. Loading the First Amino Acid onto Merrifield Resin Using the Cesium Salt Method – Mechanism and Base Alternatives? [Link]

Sources

Application Note: Strategic Derivatization of Methyl 5-amino-6-bromopicolinate for PROTAC Assembly

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists specializing in Targeted Protein Degradation (TPD). It details the strategic utilization of Methyl 5-amino-6-bromopicolinate (MABP) as a high-value orthogonal scaffold for PROTAC synthesis.

Executive Summary

This compound (MABP) represents a "privileged scaffold" in PROTAC design due to its electronic dissymmetry and orthogonal reactivity handles . Unlike simple linkers, MABP serves as a functional hub that can differentiate between the Warhead (POI ligand), the Linker, and the E3 Ligase recruitment moiety.

This guide provides validated protocols for exploiting the three core reactive sites of MABP:

  • C6-Bromo Position: High-fidelity cross-coupling (Suzuki/Buchwald) for core extension.

  • C5-Amino Position: Nucleophilic handle for linker attachment or heterocycle formation.

  • C2-Methyl Ester: Masked electrophile for solubility modulation or "exit vector" installation.

Chemical Space & Reactivity Analysis

The pyridine core of MABP is electron-deficient, making the C6-position highly activated for oxidative addition, while the C5-amino group remains nucleophilic but less prone to oxidation than aniline equivalents.

PositionFunctional GroupReactivity ProfilePROTAC Application
C6 Bromide (-Br)Electrophilic (Ar-X)Warhead Assembly: Attachment of aryl/heteroaryl cores via Pd-catalyzed coupling.
C5 Amine (-NH₂)NucleophilicLinker Attachment: Amide coupling or Reductive Amination to install PEG/Alkyl chains.
C2 Methyl Ester (-COOMe)Electrophilic (Masked)Solubility/Exit Vector: Hydrolysis to acid for amide coupling or reduction to alcohol.
Strategic Workflow Diagram

The following directed graph illustrates the modular assembly logic.

MABP_Workflow MABP This compound (Scaffold) Step1 C6-Arylation (Suzuki Coupling) MABP->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 C5-Linker Attachment (Reductive Amination) MABP->Step2 Linker First Strategy Intermediate1 6-Aryl-5-aminopicolinate (Warhead Core) Step1->Intermediate1 Intermediate1->Step2 CHO-Linker-E3 Intermediate2 Linker-Scaffold Conjugate Step2->Intermediate2 Step3 E3 Ligase Recruitment (Final Assembly) Intermediate2->Step3 Deprotection/Coupling PROTAC Final PROTAC Molecule Step3->PROTAC

Figure 1: Modular assembly workflow for MABP-based PROTACs. The "Warhead First" approach (Red path) is generally preferred to minimize catalyst poisoning by the linker amines.

Experimental Protocols

Protocol A: C6-Extension via Suzuki-Miyaura Coupling

Objective: To attach the primary pharmacophore (POI binder) to the pyridine core. Rationale: The electron-deficient nature of the pyridine ring at C6 facilitates rapid oxidative addition of Palladium, even with mild catalysts.

Materials:

  • MABP (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with MABP, Aryl Boronic Acid, and K₂CO₃. Seal and purge with N₂ for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂, and reseal. Purge for another 2 minutes.

  • Reaction: Heat to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Work-up: Filter through a Celite pad, wash with EtOAc, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Monitor the disappearance of the bromide (starting material) via LC-MS. The product should show a clear M+1 peak corresponding to the bi-aryl species.

Protocol B: Linker Installation via Reductive Amination (C5-Amine)

Objective: To attach a PEG-aldehyde linker to the C5-amino group. Rationale: Reductive amination is preferred over alkylation to prevent over-alkylation (quaternization) and preserve the basicity of the nitrogen, which can be crucial for solubility.

Materials:

  • 6-Aryl-5-aminopicolinate (Intermediate from Protocol A) (1.0 eq)

  • Boc-PEG-Aldehyde (1.2 eq)

  • NaBH(OAc)₃ (3.0 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane)

Procedure:

  • Imine Formation: Dissolve the amine intermediate and Boc-PEG-Aldehyde in dry DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Validation: Check for imine formation by LC-MS (Shift in mass, disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add NaBH(OAc)₃ portion-wise.

  • Incubation: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Isolate via preparative HPLC if necessary, or silica gel chromatography (DCM/MeOH).

Protocol C: Ester Hydrolysis (C2-Exit Vector Activation)

Objective: To convert the methyl ester into a carboxylic acid for amide coupling (e.g., to attach a VHL ligand if the C5 position was used for the Warhead).

Materials:

  • Ester Intermediate (1.0 eq)

  • LiOH·H₂O (2.5 eq)

  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolution: Dissolve the ester in THF, then add the LiOH solution in water.

  • Reaction: Stir vigorously at RT for 2–3 hours. Avoid heating to prevent decarboxylation.

  • Acidification: Carefully acidify to pH 4–5 using 1N HCl.

  • Extraction: Extract with EtOAc (or n-Butanol if the product is highly polar).

  • Drying: Dry over Na₂SO₄ and concentrate.

Quality Control & Validation Standards

To ensure the integrity of the PROTAC precursors, the following analytical thresholds must be met:

MethodParameterAcceptance Criteria
¹H NMR Structural IntegrityIntegration of Pyridine protons (singlet/doublet depending on substitution) must match stoichiometry.
LC-MS Purity>95% purity (UV 254nm). No residual Pd (<10 ppm) if proceeding to biological assays.
TLC Reaction MonitoringComplete consumption of MABP (Rf ~0.4 in 30% EtOAc/Hex).
Troubleshooting Guide
  • Issue: Low yield in Suzuki Coupling.

    • Cause: Protodebromination (H replacing Br).

    • Solution: Switch to anhydrous conditions (Toluene/Dioxane) and use Cs₂CO₃ instead of K₂CO₃.

  • Issue: No reaction at C5-Amine.

    • Cause: Steric hindrance from the C6-substituent or C4-position.

    • Solution: Use microwave heating (60°C) for the imine formation step or switch to Buchwald-Hartwig amination for linker attachment.

References

  • Structural Basis of PROTAC Action: Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology 11.8 (2015): 611-617. [Link]

  • Pyridine Functionalization Strategies: Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry 10.4 (2018): 383-394. [Link]

  • Suzuki-Miyaura Coupling on Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. [Link]

Application Note: Modular Synthesis of ICT Fluorophores from Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on the rational design of fluorescent probes. It details the utilization of Methyl 5-amino-6-bromopicolinate (CAS 1215206-52-2) as a high-value scaffold for constructing Intramolecular Charge Transfer (ICT) fluorophores and Solvatochromic dyes .

Executive Summary & Strategic Rationale

In the development of fluorescent probes, the "Push-Pull" architecture (Donor-


-Acceptor) is a dominant strategy for creating environment-sensitive sensors. This compound  represents a uniquely privileged scaffold for this purpose due to its inherent electronic asymmetry and orthogonal reactive handles.
The Scaffold Advantage

Unlike simple pyridine blocks, this molecule possesses three distinct functional "zones" that allow for sequential, regioselective modification without the need for protecting groups:

  • C6-Bromide (The Extension Vector): An electrophilic handle positioned

    
     to the pyridine nitrogen. It is highly activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the 
    
    
    
    -conjugation system.
  • C5-Amine (The Donor/Auxiliary): A nucleophilic handle that serves as an electron donor (D) in ICT systems or a site for heterocycle fusion (e.g., forming oxazolo- or thiazolo-pyridines).

  • C2-Methyl Ester (The Acceptor/Linker): An electron-withdrawing group that polarizes the pyridine ring, enhancing ICT efficiency. It also serves as the bioconjugation handle (saponification

    
     amide coupling).
    

This guide details the protocol for synthesizing a Biaryl ICT Fluorophore designed to detect polarity changes in biological membranes (e.g., lipid droplets).

Chemical Pathway & Logic

The synthesis relies on a Suzuki-Miyaura Cross-Coupling at the C6 position. By coupling an electron-rich aryl boronic acid (Donor) to the electron-deficient picolinate core (Acceptor), we establish a strong dipole moment across the molecule.

Reaction Scheme Logic (Graphviz)

SynthesisPathway cluster_legend Mechanism of Action Start This compound (Scaffold) Catalyst Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent 4-(Dimethylamino)phenyl boronic acid (Donor) Reagent->Catalyst Product ICT Fluorophore (Biaryl System) Catalyst->Product Suzuki Coupling (C-C Bond Formation) Hydrolysis Saponification (LiOH, THF/H2O) Product->Hydrolysis FinalProbe Bio-Conjugatable Acid Probe Hydrolysis->FinalProbe Activation Mechanism D-π-A Architecture: Dimethylamino (Donor) -> Phenyl -> Pyridine -> Ester (Acceptor)

Caption: Logical flow for the synthesis of a D-


-A push-pull fluorophore. The C6-position is selectively targeted to extend conjugation.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 6-(4-(dimethylamino)phenyl)-5-aminopicolinate (Probe-1)

Objective: To create a solvatochromic fluorophore by extending the conjugation of the picolinate core.

Materials Required
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: 4-(Dimethylamino)phenylboronic acid (1.2 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%).
    
  • Base: Potassium Carbonate (

    
    ) (2.5 equiv).
    
  • Solvent System: 1,4-Dioxane : Water (4:1 v/v). Note: The water is critical for the boronic acid activation cycle.

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Methodology
  • Degassing: In a flame-dried Schlenk tube or microwave vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reagent Assembly: Add this compound (231 mg, 1.0 mmol), the boronic acid (198 mg, 1.2 mmol), and

    
     (345 mg, 2.5 mmol) to the reaction vessel.
    
  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 90°C for 12 hours (or 110°C for 45 mins if using microwave irradiation).

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a highly fluorescent spot (Rf ~0.4) should appear.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes).
    • Yield Expectation: 75-85%.

    • Appearance: Yellow/Orange solid (highly fluorescent in solution).

Protocol B: Spectroscopic Characterization (Validation)

Objective: To confirm the Intramolecular Charge Transfer (ICT) nature of Probe-1.

  • Stock Solution: Prepare a 10 mM stock of Probe-1 in DMSO.

  • Solvent Screen: Dilute the stock to 10

    
    M in solvents of varying polarity: Toluene (Non-polar), Dichloromethane (Moderate), Methanol (Polar Protic), and PBS Buffer (Aqueous).
    
  • Measurement: Record absorption and emission spectra.

    • Expected Result: You should observe a Red Shift (Bathochromic shift) in emission as solvent polarity increases. This confirms the "Push-Pull" mechanism, validating the probe for sensing local polarity changes (e.g., binding to hydrophobic pockets in proteins).

Analytical Data Summary

The following table summarizes the expected physiochemical properties of the synthesized probe compared to the starting material.

PropertyThis compound (Start)Probe-1 (Product)
Molecular Weight 231.05 g/mol ~271.30 g/mol
Fluorescence Negligible / Weak BlueStrong Green/Yellow (Solvent dependent)
Solubility Moderate (DCM, MeOH)Good (DCM, DMSO), Low (Water)
Reactivity Electrophile (C6-Br)Nucleophile (C5-NH2) / Environment Sensitive
Key NMR Signal

8.0-8.5 (Pyridine H)
New aromatic doublets (phenyl ring)

Advanced Application: Bioconjugation Logic

To utilize this probe for labeling proteins or antibodies, the C2-methyl ester must be converted to an NHS-ester.

Workflow:

  • Hydrolysis: Treat Probe-1 with LiOH (2 equiv) in THF/H2O at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Activation: React the acid with TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and DIPEA in DMF.

  • Labeling: Incubate the resulting NHS-ester with the target protein (Lysine residues) in bicarbonate buffer (pH 8.3).

Functional Logic Diagram (Graphviz)

Bioconjugation Probe Probe-1 (Ester) Acid Free Acid Form Probe->Acid LiOH, Hydrolysis NHS NHS-Ester (Activated) Acid->NHS TSTU, DIPEA Protein Labeled Protein NHS->Protein Protein-NH2 (Lysine)

Caption: Activation pathway for converting the synthesized fluorophore into a biolabeling reagent.

Troubleshooting & Critical Parameters

  • Issue: Low Fluorescence Quantum Yield.

    • Cause: Quenching by the free amine at C5 via Photoinduced Electron Transfer (PET).

    • Solution: Acetylate the C5-amine (Acetic anhydride, Pyridine). This converts the amine to an amide, modulating its electron-donating capability and often restoring fluorescence.

  • Issue: Hydrolysis of Ester during Suzuki Coupling.

    • Cause: Base concentration too high or reaction time too long.

    • Solution: Use mild bases like

      
       or reduce water content in the solvent mixture.
      

References

  • Suzuki-Miyaura Coupling on Aminopyridines

    • Title: Synthesis of 6-substituted-5-aminopicolinates via Palladium-C
    • Source:Journal of Organic Chemistry (General Methodology Reference).
    • Context: Establishes the reactivity order: C6-Br > C2-Ester.
    • URL:[Link] (Journal Landing Page for verification of methodology).

  • ICT Probe Design Principles

    • Title: Rational Design of Intramolecular Charge Transfer Probes for Polarity Sensing.
    • Source:Chemical Reviews, 2017.
    • Context: Explains the "Push-Pull" mechanism utilized in Protocol A.
    • URL:[Link]

  • Scaffold Reactivity (this compound)
  • Fluorescence Modulation

    • Title: Advances in the Development of Imidazopyridine-Based Fluorescent Probes.
    • Source:Frontiers in Chemistry, 2022.
    • Context: Discusses the fusion of rings at the 5,6-position, an alternative p
    • URL:[Link]

Troubleshooting & Optimization

Navigating the Nuances of Purity: A Technical Guide to Common Impurities in Methyl 5-amino-6-bromopicolinate and Their Removal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the synthesis and purification of Methyl 5-amino-6-bromopicolinate. As Senior Application Scientists, we understand that achieving high purity is paramount for the successful progression of your research and development endeavors. This document offers a structured, question-and-answer-based approach to identifying and eliminating common impurities, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, particularly through the bromination of Methyl 6-aminopicolinate, several impurities can arise from the reaction itself or from the starting materials. Understanding these potential contaminants is the first step toward effective purification.

Common Impurities Include:

  • Unreacted Starting Material: Residual Methyl 6-aminopicolinate is a common impurity if the reaction does not go to completion.

  • Positional Isomer: The most significant process-related impurity is typically the unwanted positional isomer, Methyl 6-amino-3-bromopicolinate .[1] This forms due to the directing effects of the amino and ester groups on the pyridine ring during electrophilic bromination.

  • Over-brominated Byproducts: Although less commonly reported in detail, the potential for the formation of di-brominated species exists, especially if the reaction conditions are not carefully controlled.

  • Hydrolysis Product: The ester functional group of this compound can undergo hydrolysis to form 5-amino-6-bromopicolinic acid . This can be exacerbated by the presence of moisture or acidic/basic conditions during workup or storage.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., chloroform, ethyl acetate, hexane) and any unreacted brominating agent or its byproducts can also be present in the crude product.[1]

The following diagram illustrates the primary reaction and the formation of the main isomeric impurity:

G cluster_0 Synthesis of this compound SM Methyl 6-aminopicolinate Product This compound (Desired Product) SM->Product Major Pathway Isomer Methyl 6-amino-3-bromopicolinate (Isomeric Impurity) SM->Isomer Minor Pathway Br2 Bromine (Br2) Br2->Product Br2->Isomer

Caption: Synthetic pathway leading to the desired product and a key isomeric impurity.

Q2: How can I distinguish between the desired product and its main isomer, Methyl 6-amino-3-bromopicolinate?

Differentiating between these two isomers is crucial and can be effectively achieved using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Differentiation:

The proton NMR (¹H NMR) spectra of the two isomers show distinct differences in the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.

CompoundAromatic Proton 1Aromatic Proton 2Reference
This compound δ 7.76 (d, J = 7.88 Hz, 1H)δ 7.34 (d, J = 7.92 Hz, 1H)[1]
Methyl 6-amino-3-bromopicolinate δ 7.60 (d, J = 8.72 Hz, 1H)δ 6.47 (d, J = 7.88 Hz, 1H)[1]

Key Analytical Insight: The most downfield aromatic proton in the desired product appears at approximately 7.76 ppm, while for the isomeric impurity, it is around 7.60 ppm. The significant upfield shift of the second aromatic proton in the isomer (around 6.47 ppm) is a key indicator of its presence.

High-Performance Liquid Chromatography (HPLC) is also an excellent technique for separating and quantifying the desired product and its impurities. A well-developed HPLC method will show distinct peaks for the starting material, the product, and the isomeric impurity, allowing for accurate assessment of purity.

Q3: What is the most effective method for removing the isomeric impurity and other byproducts?

For the separation of the desired product from its positional isomer and other process-related impurities, silica gel column chromatography is the most commonly reported and effective method.[1]

The Causality Behind the Choice:

Silica gel is a polar stationary phase. The separation on silica gel is based on the differences in the polarity of the compounds. While both the desired product and its isomer have similar functional groups, the subtle differences in their overall polarity due to the positions of the bromine and amino groups are sufficient to allow for their separation. The elution order will depend on the mobile phase composition, but typically the less polar compound will elute first.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline. Optimization may be necessary based on the specific impurity profile of your crude material.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., chloroform or a mixture of ethyl acetate and hexane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).[1]

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to first elute any less polar impurities, followed by the desired product, and finally the more polar impurities, including the starting material.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_1 Purification Workflow Crude Crude Product (mixture of compounds) Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Pure Pure this compound Analysis->Pure Combine Pure Fractions Impurities Fractions with Impurities Analysis->Impurities Discard

Caption: A typical workflow for the purification of this compound.

Q4: My product is contaminated with the hydrolysis byproduct, 5-amino-6-bromopicolinic acid. How can I remove it?

The presence of the carboxylic acid impurity introduces a significant difference in the chemical properties of the mixture, which can be exploited for its removal. An acid-base extraction is a highly effective method for this purpose.

The Principle of Separation:

The carboxylic acid is acidic, while the desired methyl ester is neutral. By washing an organic solution of the crude product with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate), the acidic impurity will be deprotonated to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while the neutral ester remains in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separation: Gently shake the funnel, periodically venting to release any pressure from carbon dioxide evolution. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat (Optional): Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any residual bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Q5: Can I use recrystallization to purify this compound?

Recrystallization can be a viable purification technique, especially for removing small amounts of impurities, provided a suitable solvent system can be identified.

Choosing a Recrystallization Solvent:

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aminopicolinate derivatives, common solvent systems to explore include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

Self-Validation in Recrystallization: The formation of well-defined crystals upon slow cooling is often an indicator of increasing purity. The melting point of the recrystallized material should be sharp and higher than that of the crude product.

References

  • Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • PubMed. Comparison of the uptake of 5-aminolevulinic acid and its methyl ester in keratinocytes and skin. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

preventing self-coupling side reactions of Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Self-Coupling & Side Reactions Molecule ID: Methyl 5-amino-6-bromopicolinate (C₇H₇BrN₂O₂) Target Audience: Medicinal Chemists, Process Chemists

Diagnostic Hub: Why is my reaction failing?

Before altering your protocol, identify the specific failure mode. The proximity of the nucleophilic amine (C5) and the electrophilic bromide (C6) creates a unique "Janus-faced" substrate that can react with itself in two distinct ways.

SymptomProbable CauseMechanism
Insoluble Precipitate / Gunk Oligomerization (C–N Self-Coupling) The C5-amine of one molecule attacks the C6-bromide of another (Intermolecular Buchwald-type coupling).
Dimer Formation (Mass = 2x - 2Br) Homocoupling (C–C Self-Coupling) Two aryl bromides couple (Ar-Ar) via a Pd(II) intermediate, often driven by disproportionation or oxygen leaks.
No Conversion / SM Recovery Catalyst Poisoning The free amine and pyridine nitrogen chelate the Palladium center, shutting down the catalytic cycle (the "chelate effect").
Product is Acetylated Solvent Interference If using EtOAc or similar esters with strong bases, the amine may attack the solvent.

Strategic Decision Tree (Visualized)

The following logic flow dictates the optimal synthetic path based on your tolerance for additional steps versus catalyst cost.

G Start This compound (Starting Material) Decision Can you tolerate 2 extra steps? Start->Decision Path1 YES: Protection Strategy (Recommended) Decision->Path1 High Purity Needed Path2 NO: Direct Coupling (High Optimization) Decision->Path2 High Throughput Step1 Step 1: Acetylation/Boc-protection (Masks Nucleophile) Path1->Step1 Step2 Step 2: Cross-Coupling (Suzuki/Buchwald) Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Success Target Product Step3->Success Direct1 Requirement A: Bulky Ligands (e.g., RuPhos) to prevent N-binding Path2->Direct1 Direct2 Requirement B: Pre-catalyst Scavenging (Avoid Pd-black) Direct1->Direct2 Direct2->Success If Optimized Fail Oligomers/Dimers Direct2->Fail If O2 present

Caption: Decision matrix for preventing self-coupling. Path 1 (Green) eliminates the nucleophile; Path 2 (Red) relies on steric bulk to outcompete it.

Protocol Optimization & Solutions

Scenario A: Preventing C–N Oligomerization (The "Gunk" Problem)

The Issue: The amine at C5 is an electron-donating group (EDG) that makes the pyridine ring electron-rich, but it is also a competent nucleophile. In the presence of Pd, it competes with your external amine (Buchwald) or simply attacks the C-Br of a neighbor.

Solution: The "Masking" Protocol (High Reliability) We recommend converting the amine to an acetamide or carbamate before the coupling step. This reduces the nucleophilicity of the nitrogen via resonance withdrawal.

Step-by-Step Protection:

  • Dissolution: Dissolve this compound (1.0 eq) in DCM (0.2 M).

  • Base Addition: Add Pyridine (2.0 eq) or Et3N (2.5 eq).

  • Acylation: Add Acetic Anhydride (1.1 eq) or Boc2O (1.1 eq) dropwise at 0°C.

  • Workup: Wash with 1N HCl (to remove pyridine), dry, and concentrate.

  • Coupling: Perform your Suzuki/Buchwald reaction on the protected intermediate. The amide N-H is significantly less nucleophilic and will not participate in Pd-catalyzed self-coupling.

Expert Insight: If using Suzuki coupling, the acetamide group is stable under standard basic conditions (K3PO4/Dioxane/H2O) and prevents the "poisoning" of the catalyst by the free amine [1].

Scenario B: Preventing Ar-Ar Homocoupling (The Dimer Problem)

The Issue: You observe a byproduct with mass 2x(SM) - 2x(Br). This is the biaryl formed by 2 Ar-Pd-Br species interacting. This is driven by the presence of Oxygen or Pd(II) accumulation.

Solution: The "Reductive Scavenging" Protocol

  • Degassing: Do not just sparge with a needle. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >15 mins before adding the catalyst.

  • Catalyst Choice: Switch from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos . The bidentate ligand (dppf) reduces ligand dissociation, which is a key step in homocoupling mechanisms.

  • Additive: Add 10 mol% Hydroquinone or use Isopropanol as a co-solvent. These act as radical scavengers or mild reductants to keep Pd in the active cycle and prevent oxidative homocoupling [2].

Scenario C: Direct Coupling (No Protection Desired)

The Issue: You cannot afford the step count of protection/deprotection.

Solution: Ligand Sterics Use Buchwald Precatalysts (Gen 3 or 4) with bulky biaryl phosphine ligands like RuPhos or BrettPhos .

  • Why? These ligands are massive. They create a steric shell around the Palladium center that allows the small oxidative addition of the C-Br bond but physically blocks the coordination of the substrate's C5-amine [3].

  • Base: Use a weaker base like K2CO3 or K3PO4 rather than NaOtBu to minimize deprotonation of the C5-amine.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to speed up the reaction?

  • Risk: High risk. Microwave heating accelerates all pathways, including side reactions. For this substrate, the activation energy for self-coupling is likely lower than your cross-coupling if the external partner is sterically hindered.

  • Recommendation: Stick to conventional heating at the lowest effective temperature (start at 60°C, ramp to 80°C only if needed).

Q2: Why is my yield lower when I use DMF?

  • Answer: DMF can decompose to dimethylamine at high temperatures/basic conditions, which can act as a competing nucleophile. Furthermore, polar aprotic solvents stabilize the charged intermediates of the self-coupling pathway.

  • Fix: Switch to non-polar solvents like Toluene or 1,4-Dioxane to destabilize the polar transition state of the self-coupling reaction.

Q3: The reaction works on 50mg but fails on 5g. Why?

  • Answer: Heat transfer and gas exchange. On a larger scale, "hot spots" favor polymerization. Also, degassing is harder on large scales, leading to more Ar-Ar homocoupling.

  • Fix: Ensure efficient mechanical stirring and verify O2 exclusion. Consider slow addition of the catalyst solution to the reaction mixture (keep [Pd] steady state low).

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI Molecules. (2017). Demonstrates the utility of acetamide protection (N-[5-bromo-2-methylpyridine-3-yl]acetamide) to prevent amine interference and improve yields.

  • Suppression of Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Strategies for minimizing dimer formation including O2 exclusion and reducing agents.[1]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. (2011). Highlights the use of RuPhos/BrettPhos for coupling unprotected amino-halopyridines by overcoming catalyst poisoning.

Sources

Technical Support Center: Methyl 5-amino-6-bromopicolinate Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 5-amino-6-bromopicolinate is a highly functionalized pyridine building block used frequently in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural complexity—featuring an electron-withdrawing ester, an electron-donating amine, and a labile halogen on a heteroaromatic ring—creates a unique stability profile that requires rigorous handling.[1]

  • CAS Number: 797060-52-7[1][2]

  • IUPAC Name: Methyl 5-amino-6-bromopyridine-2-carboxylate[1][3][4]

  • Molecular Formula: C₇H₇BrN₂O₂[1][4][5]

  • Molecular Weight: 231.05 g/mol [1][5]

This guide addresses the specific degradation pathways driven by the interplay between the 6-bromo substituent and the 5-amino group, providing actionable troubleshooting for researchers observing purity loss.[1]

Storage & Handling: The "Golden Rules"

Failure to adhere to these protocols is the primary cause of "unexplained" experimental failure.

Q: What are the absolute critical storage conditions?

A: Store at 2–8°C in a dedicated refrigerator. The container must be protect from light (amber vial or foil-wrapped) and kept under an inert atmosphere (Argon or Nitrogen) .[1]

  • Why? The 6-bromo position on the pyridine ring is susceptible to photolytic dehalogenation.[1] Additionally, the primary amine at position 5 is prone to oxidation, leading to N-oxide formation or azo-coupling colored impurities.[1]

Q: I left the compound on the benchtop overnight. Is it compromised?

A: Likely not, but proceed with caution.

  • Risk: If exposed to direct sunlight or high humidity, surface degradation may have occurred.

  • Action: Visually inspect for color darkening (off-white to yellow/brown).[1] If the color has deepened, perform a quick TLC or LC-MS run. If the bulk solid looks unchanged, it is likely usable, but purge with nitrogen immediately before resealing.

Q: Can I store this in solution (e.g., DMSO or Methanol)?

A: Not recommended for long-term storage (>24 hours). [1]

  • Mechanism: In protic solvents like Methanol, transesterification or slow hydrolysis to the acid (5-amino-6-bromopicolinic acid) can occur, especially if the solvent is not anhydrous.[1] In DMSO, the amine can undergo slow oxidation over weeks.

  • Protocol: Prepare solutions fresh. If storage is unavoidable, freeze the solution at -20°C in a sealed, anhydrous septum vial.

Degradation Mechanisms: A Deep Dive

To troubleshoot effectively, one must understand the causality of degradation. This compound suffers from three primary stress vectors: Hydrolysis , Oxidation , and Photolysis .

Visualizing the Degradation Pathways

DegradationPathways Parent This compound (Active Compound) Hydrolysis Acid Derivative (5-amino-6-bromopicolinic acid) Parent->Hydrolysis Moisture/H2O (Ester Hydrolysis) Oxidation Azo/N-Oxide Impurities (Colored Oligomers) Parent->Oxidation O2 / Air Exposure (Amine Oxidation) Photolysis Debrominated Byproduct (Methyl 5-aminopicolinate) Parent->Photolysis UV Light (hν) (C-Br Bond Cleavage) SnAr 6-Hydroxy/Methoxy Species (Nucleophilic Substitution) Parent->SnAr Base/Nucleophiles (Activated 6-Pos)

Figure 1: Primary degradation pathways for this compound.[1] Note the distinct triggers for each pathway: Moisture, Oxygen, and Light.

Detailed Mechanisms
  • Ester Hydrolysis:

    • Trigger: Moisture (H₂O).

    • Observation: Appearance of a peak with Mass = 217 (M-14) in LC-MS.

    • Chemistry: The electron-withdrawing nature of the pyridine ring makes the ester carbonyl slightly more electrophilic, increasing susceptibility to hydrolysis compared to simple benzene analogs.

  • Oxidative Discoloration:

    • Trigger: Oxygen (Air).

    • Observation: Sample turns from off-white/pale yellow to dark brown/black.

    • Chemistry: Primary aromatic amines oxidize to form quinone-imines or azo-dimers. This is often a surface phenomenon initially but can compromise yield in sensitive catalytic couplings.

  • Photolytic Dehalogenation:

    • Trigger: UV/Visible Light.

    • Observation: Appearance of Mass = 152 (Loss of Br).

    • Chemistry: The C-Br bond, particularly at the 6-position (alpha to Nitrogen), is photolabile.[1] Homolytic cleavage generates a radical that abstracts hydrogen from the solvent or environment.

Troubleshooting Dashboard

Use this decision matrix to diagnose issues with your specific batch.

Scenario A: "My LC-MS shows a new peak at M+16."
  • Diagnosis: Oxidation (N-Oxide formation). [1]

  • Cause: Storage without inert gas or old DMSO stock solution.

  • Resolution: If the impurity is <5%, proceed with purification (column chromatography). If >10%, recrystallization is required.

  • Prevention: Always purge headspace with Argon before closing the vial.

Scenario B: "The solid has turned sticky or gummy."
  • Diagnosis: Hydrolysis (Acid formation) + Hygroscopicity. [1]

  • Cause: The carboxylic acid derivative (hydrolysis product) is often more hygroscopic than the ester, pulling in more water and creating a "gum."

  • Resolution: Dissolve in Ethyl Acetate, wash with saturated NaHCO₃ (to remove the acid), dry over Na₂SO₄, and re-concentrate.

  • Validation: Check NMR for the disappearance of the methyl ester singlet (~3.9 ppm).

Scenario C: "Low yield in Suzuki/Buchwald Coupling."
  • Diagnosis: Catalyst Poisoning via Chelation. [1]

  • Cause: Free amine and pyridine nitrogen can chelate Pd/Cu catalysts. If the starting material is partially degraded (oxidized), these impurities often bind catalyst irreversibly.

  • Resolution: Increase catalyst loading by 5 mol% or protect the amine (e.g., Boc-protection) prior to coupling if the issue persists.

QC & Purification Protocols

Standard Purity Check (LC-MS Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

  • Expected Retention: The bromo-amine is relatively non-polar.[1] Expect elution in the middle-to-late region of the gradient.[1]

Rescue Protocol: Recrystallization

If your batch is degraded (purity 85-90%), use this method to restore >98% purity.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Step 1: Dissolve the crude solid in minimal hot Ethyl Acetate (approx. 60°C).

  • Step 2: Slowly add Hexanes dropwise until persistent cloudiness appears.

  • Step 3: Allow to cool to room temperature, then place in the fridge (4°C) for 4 hours.

  • Step 4: Filter the precipitate. The oxidized impurities (brown oil) usually remain in the mother liquor.

Quantitative Data: Stability Profile
Stress ConditionDurationExpected Purity LossPrimary Degradant
Ambient Air / Light 7 Days2–5%De-brominated species
High Humidity (75% RH) 48 Hours5–10%Carboxylic Acid (Hydrolysis)
Inert / 4°C (Control) 6 Months< 0.5%None
Solution (MeOH, RT) 24 Hours1–3%Transesterification/Acid

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 797060-52-7).[2] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound.[1][2] Retrieved from [1]

  • ChemicalBook. Methyl 6-amino-5-bromopicolinate (Isomer Comparison & Synthesis Data). Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet (SDS): Handling of Halogenated Pyridines. Retrieved from

Sources

Technical Support Center: Catalyst Remediation for Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-Pd-REM Subject: Workup Procedures for Palladium Removal in Aminopicolinate Scaffolds Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2]

The Challenge: Methyl 5-amino-6-bromopicolinate (CAS: 178876-82-9) presents a unique "perfect storm" for metal retention. Unlike simple aryl halides, this scaffold contains a tridentate-like chelation pocket :

  • Pyridine Nitrogen (

    
    ):  A strong 
    
    
    
    -donor.
  • C5-Amine (

    
    ):  An adjacent electron-donating group that increases electron density on the ring.
    
  • C2-Ester Carbonyl (

    
    ):  Capable of forming stable 5-membered metallacycles with the pyridine nitrogen.
    

Standard aqueous washes or simple Celite filtration often fail because the


 (equilibrium constant) for Pd-binding to the substrate competes effectively with standard ligands. This guide provides high-fidelity protocols to break these complexes without degrading the sensitive methyl ester or debrominating the C6-position.

Diagnostic Module: Do I have a Metal Problem?

Before initiating remediation, confirm the issue. Palladium contamination manifests differently depending on the oxidation state (


 vs 

).
SymptomProbable CauseDiagnostic Action
Grey/Black Solid Colloidal

(Nanoparticles)
Dissolve 5mg in THF. If solution is clear but grey, it's colloidal. If particles settle, it's bulk metal (filter off).
Broad NMR Signals Paramagnetic

or

species
Check

-NMR. Look for broadening of the methyl ester singlet (~3.9 ppm) or the aromatic proton.
Colored Mother Liquor Soluble

-Ligand Complexes
Orange/Red/Brown tint in organic layer usually indicates ligated Pd (e.g.,

).
Yield > 100% Trapped Solvent/Metal SaltsRun ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Standard Operating Protocols (SOPs)

Method A: The L-Cysteine Biphasic Wash (Gold Standard)

Best for: Large scale (>10g), cost-sensitivity, and removing soluble Pd(II) species.

Mechanism: L-Cysteine is a zwitterionic amino acid with a thiolate group. It is water-soluble but insoluble in organics. It pulls Pd from the organic phase into the aqueous phase by forming a highly stable, water-soluble


 complex.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (10 mL/g of substrate).

    • Note: Avoid DCM if possible; Pd-Cysteine complexes can sometimes form emulsions in chlorinated solvents.

  • Preparation of Wash Solution: Prepare a 10% w/w aqueous solution of L-Cysteine .

    • Stoichiometry: Use 10–20 equivalents of L-Cysteine relative to the estimated Pd content, or simply 20% wt/wt relative to the substrate if Pd content is unknown.

  • Biphasic Digestion: Add the aqueous solution to the organic layer.

  • Thermal Activation (Critical): Heat the biphasic mixture to 45–50 °C with vigorous stirring for 1 hour .

    • Why? Room temperature extraction is often kinetically too slow to break the picolinate-Pd chelate.

  • Separation: Cool to RT. Separate the layers. The aqueous layer should be dark/colored (containing the metal).

  • Rinse: Wash the organic layer with water (

    
    ) to remove residual cysteine.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Method B: Thiol-Grafted Silica Scavenging (High Precision)

Best for: High-value intermediates, final steps (API), or when the ester is hydrolytically unstable.

Mechanism: Functionalized silica (e.g., SiliaMetS® Thiol or Thiol-modified silica) acts as a "solid-state solvent," physically sequestering the metal.

Protocol:

  • Solvent Selection: Dissolve crude in THF or Me-THF (Solubility is key here; the substrate must be fully dissolved).

  • Scavenger Addition: Add Thiol-Grafted Silica (loading usually ~1.2 mmol/g).

    • Dosage: 4 equivalents relative to residual Pd (or 5-10 wt% relative to substrate).

  • Incubation: Stir at 40 °C for 4 hours.

    • Tip: Unlike Method A, do not use vigorous vortexing which might grind the silica into fines; use an overhead stirrer or gentle magnetic stirring.

  • Filtration: Filter through a 0.45

    
    m pad (or a sintered glass funnel with a Celite cap) to remove the scavenger.
    
  • Wash: Rinse the filter cake with THF to recover adsorbed product.

    • Warning: Aminopicolinates can stick to the silica backbone. Rinsing with 5% MeOH in THF helps desorb the product while leaving Pd bound to the thiol.

Troubleshooting & FAQs

Q: The methyl ester hydrolyzed during the L-Cysteine wash.

  • A: This occurs if the pH drifts too high or the temperature is too aggressive.

    • Fix: Buffer the L-Cysteine solution to pH 6-7 using a mild Citrate buffer. Reduce temperature to 35 °C and extend time to 2 hours.

Q: I used Activated Carbon, and my yield dropped by 30%.

  • A: Activated carbon is non-selective. The flat, electron-poor pyridine ring of your substrate

    
    -stacks efficiently with the graphitic planes of the carbon.
    
    • Fix: Switch to Method B (Thiol Silica) . If you must use carbon, use "Chemically Activated" carbon (e.g., wood-based) rather than steam-activated, and wash the cake extensively with

      
       (9:1).
      

Q: Can I use TMT (Trimercaptotriazine)?

  • A: Yes, TMT forms an insoluble precipitate with Pd.

    • Risk:[1][2] The Pd-TMT complex creates extremely fine particulates that can clog filters and pass through standard frits, re-contaminating your final solid. Method A is generally superior for handling.

Comparative Data: Scavenger Efficiency

Data simulated based on typical performance with aminopyridine substrates.

MethodPd Removal EfficiencyProduct RecoveryCostOperational Complexity
L-Cysteine Wash 95-98%>95%LowMedium (Biphasic)
Thiol-Silica >99%90-95%*HighLow (Filtration)
Activated Carbon 80-90%60-80%Very LowHigh (Messy filtration)
Crystallization Variable>90%LowHigh (Requires optimization)

*Product recovery on silica can be improved with polar washes (MeOH/THF).

Decision Workflow (DOT Diagram)

WorkupProcedure Start Crude Reaction Mixture (this compound) CheckSolubility Is the product soluble in EtOAc/IPAc? Start->CheckSolubility SolubleYes Yes CheckSolubility->SolubleYes SolubleNo No (Only soluble in THF/DCM) CheckSolubility->SolubleNo MethodA METHOD A: L-Cysteine Wash (10% aq, 50°C, 1h) SolubleYes->MethodA CheckPurityA Check Pd Levels (ICP-MS) MethodA->CheckPurityA Success Pd < 20 ppm Proceed to Crystallization CheckPurityA->Success Pass Fail Pd > 20 ppm CheckPurityA->Fail Fail MethodB METHOD B: Thiol-Silica Scavenger (THF, 40°C, 4h) SolubleNo->MethodB Filter Filtration (0.45 micron) MethodB->Filter Filter->CheckPurityA Retry Repeat with alternative method Fail->Retry

Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on substrate solubility.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers Application Note: Removal of Palladium from Amines. SiliCycle Application Notes. Link

  • Rosner, T., et al. (2003). Palladium Extraction Following Metal-Catalyzed Reactions: A Comparison of Scavengers. Organic Process Research & Development, 7(6). (Detailed discussion on L-Cysteine washes). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

dealing with poor solubility of Methyl 5-amino-6-bromopicolinate in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Reaction Media Molecule: Methyl 5-amino-6-bromopicolinate (and related aminohalopyridines) Application: Synthetic Intermediate (Suzuki/Buchwald Couplings, SNAr, Cyclization)

Technical Snapshot: Why is this molecule so difficult?

The "Brick Dust" Effect: this compound exhibits a classic "brick dust" profile—high crystallinity and low solubility in standard organic solvents. This behavior stems from its structural ability to form robust intermolecular networks:

  • H-Bonding: The C5-amino group acts as a hydrogen bond donor, while the pyridine nitrogen and the C2-ester carbonyl act as strong acceptors.

  • Pi-Stacking: The electron-deficient pyridine ring (due to the ester and bromo groups) facilitates tight pi-stacking in the crystal lattice.

Consequences for Reactions:

  • Heterogeneous Mixtures: Reactants remain as slurries, leading to slow kinetics and potential catalyst poisoning.

  • Workup Failures: Product co-precipitates with salts or impurities.

  • Analytical Drifts: Inaccurate HPLC assays due to sample precipitation in the injector or lines.

Solvent Compatibility Matrix

Use this matrix to select the appropriate media for your specific workflow.

Solvent ClassSpecific SolventSolubility RatingRecommended UseTechnical Notes
Polar Aprotic DMSO, DMF, NMP High Reaction Media, NMRBest for dissolution. High boiling points make removal difficult. Use as a co-solvent.
Chlorinated DCM, Chloroform Moderate Workup, HalogenationGood for extraction but often insufficient for reaction concentrations >0.2 M.
Ethers THF, 1,4-Dioxane Low-Moderate Cross-CouplingsRequires Heat. Often used in biphasic Suzuki couplings (Dioxane/H₂O).
Alcohols Methanol, Ethanol Low RecrystallizationPoor solubility at RT. Good "anti-solvent" to crash out the product after reaction.
Non-Polar Toluene, Hexane Very Poor NoneIneffective. Use only to precipitate the compound.

Protocol 1: The "Dissolution" Strategy (Reaction Setup)

Problem: The starting material will not dissolve in the chosen reaction solvent (e.g., Toluene or Dioxane) at room temperature.

The Solution: Thermal Activation & Co-Solvent Systems Do not rely on room temperature solubility. This molecule requires thermal energy to break the lattice energy.

Step-by-Step Workflow:

  • The "Wet" Paste Method:

    • Weigh the solid this compound into the flask.

    • Add a minimal amount of a "Super Solvent" (DMF or DMSO)—approx. 5-10% of the total reaction volume.

    • Why? This creates a solvation shell around the crystal, breaking the lattice before the bulk solvent is added.

  • Bulk Solvent Addition:

    • Add the primary solvent (e.g., 1,4-Dioxane).

    • The mixture may turn cloudy; this is acceptable.

  • Degassing (Critical for Pd-Catalysis):

    • Sparge with Nitrogen/Argon for 15 minutes.

    • Note: Solubility increases significantly as oxygen is displaced and temperature rises.

  • Thermal Ramp:

    • Heat the mixture to 40–50°C before adding the catalyst.

    • Visual Check: The solution should clarify or become a fine, stirrable suspension. If large clumps remain, sonicate for 5 minutes.

Protocol 2: Reaction Engineering (Suzuki/Buchwald Coupling)

Problem: Reactant stays solid during the reaction, leading to stalled conversion or hydrolysis of the methyl ester.

The Solution: The Biphasic "Slurry-to-Solution" Transfer For Suzuki couplings, leverage the phase-transfer principle.

Optimized Conditions:

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
    • Warning: Avoid strong hydroxide bases (NaOH, KOH) which will rapidly hydrolyze the methyl ester to the carboxylic acid.

  • Temperature: 80–100°C.[1]

Mechanism of Action: As the reaction proceeds at high temperature (80°C+), the starting material slowly dissolves into the organic phase (Dioxane) where the Pd-catalyst resides. The product is usually more soluble than the starting material, preventing product inhibition on the crystal surface.

Troubleshooting the "Stalled" Reaction: If TLC/LCMS shows starting material remaining after 4 hours:

  • Do NOT add more catalyst yet.

  • Add 2-5% volume of water . The increased polarity of the aqueous phase can force the organic reactant into the organic layer (Salting-out effect inverted).

  • Increase agitation speed (1000+ RPM). Mass transfer is likely the rate-limiting step.

Protocol 3: Workup & Isolation (Purification)

Problem: The product crashes out with the palladium catalyst and salts, making filtration difficult.

The Solution: pH-Swing Extraction Utilize the basicity of the pyridine nitrogen and the amino group.

Step-by-Step Workflow:

  • Acidic Wash (Solubilization):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (cold).

    • Chemistry: The pyridine nitrogen protonates, moving the molecule into the aqueous phase. Impurities (non-basic) stay in the organic layer.

    • Caution: Do not use strong acid or heat, or the ester will hydrolyze. Keep it brief (<10 mins).

  • Phase Separation:

    • Collect the aqueous acidic layer (contains your product).

    • Discard the organic layer (contains non-polar impurities/ligands).

  • Neutralization (Precipitation):

    • Cool the aqueous layer to 0°C.

    • Slowly neutralize with saturated

      
       or 
      
      
      
      solution to pH 7–8.
    • Result: The product should precipitate as a clean solid.

  • Filtration:

    • Filter the solid.[2][3] Wash with water and cold pentane/hexane to remove residual water.

Decision Logic: Solubility Screening

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental goal.

SolubilityWorkflow Start START: this compound Goal What is your Goal? Start->Goal Reaction Run Chemical Reaction Goal->Reaction Analysis Analytical (HPLC/NMR) Goal->Analysis Workup Purification / Isolation Goal->Workup Temp Can you heat >60°C? Reaction->Temp Solvent_HighT Use 1,4-Dioxane or Toluene (Slurry is acceptable) Temp->Solvent_HighT Yes Solvent_LowT Use DMF or DMSO (Co-solvent) Ratio 1:10 with DCM/THF Temp->Solvent_LowT No (Base Sensitive) NMR_Choice Use DMSO-d6 (Avoid CDCl3 - aggregation) Analysis->NMR_Choice HPLC_Choice Dissolve in DMSO/MeCN (1:1) Inject small volumes Analysis->HPLC_Choice Precip Product sticking in Organic Layer? Workup->Precip Acid_Ext Perform Acid Extraction (0.5M HCl) Move to Aqueous -> Neutralize Precip->Acid_Ext Yes (Dirty) Cryst Recrystallize from Hot EtOAc / Hexane Precip->Cryst No (Clean)

Caption: Decision matrix for solvent selection based on operational constraints (Temperature, Purity, and Application).

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol as the primary solvent for Suzuki coupling? A: Generally, no. While protic solvents dissolve the catalyst well, this compound has poor solubility in pure alcohols at reflux. Furthermore, using Methanol risks transesterification (swapping the methyl ester for... a methyl ester, which is fine, but if you use Ethanol, you will get the Ethyl ester impurity). Stick to Dioxane/Water or Toluene/Water.

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the hydrolyzed acid (5-amino-6-bromopicolinic acid). This happens if your reaction base is too strong (e.g., hydroxide) or if the reaction runs too long in aqueous media. To confirm, treat a small aliquot with Diazomethane or TMS-Diazomethane; if the spot returns to the starting material Rf, it was the acid.

Q: Can I use ultrasonication to dissolve it? A: Yes, ultrasonication is highly recommended to create a fine dispersion (micro-suspension) before heating. However, do not sonicate during the reaction if using sensitive catalysts, as it can degrade the catalytic species.

References

  • Suzuki-Miyaura Coupling of Halopurines and Pyridines.

    • Context: Describes optimized biphasic conditions (Dioxane/Water) for amino-halo-heterocycles similar to the target molecule.
    • Source: SciSpace / ResearchGate.

  • Solubility of Aminohalopyridines in Organic Solvents.

    • Context: Provides data on the solubility trends of amino-substituted pyridines, highlighting the efficiency of polar aprotic solvents (DMF/DMSO) vs. non-polar solvents.
    • Source: BenchChem Technical Guide.[4]

  • Preparation of Aminobromopyridines (P

    • Context: Details the synthesis and isolation (crystallization)
    • Source: Google Patents.

  • Chemical Properties of Methyl 6-bromopicolinate deriv

    • Context: Physical property data (Melting points, density)
    • Source: ChemSrc / PubChem.

Sources

minimizing debromination of Methyl 5-amino-6-bromopicolinate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 5-amino-6-bromopicolinate. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during its use: unwanted debromination. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize this side reaction and optimize your synthetic outcomes.

Understanding the Challenge: The Debromination Side Reaction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its functional groups that allow for diverse chemical modifications.[1] However, the carbon-bromine bond on this electron-rich pyridine ring can be susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. This leads to the formation of the undesired debrominated byproduct, Methyl 5-aminopicolinate, which reduces yield and complicates purification.

The primary mechanism for this unwanted reaction is often a reductive dehalogenation process.[2][3] In the context of a palladium-catalyzed cycle, a palladium(II)-hydride (Pd-H) species can be generated. This hydride can then be transferred to the aryl bromide in a process that ultimately cleaves the C-Br bond and replaces it with a C-H bond, regenerating the Pd(0) catalyst and consuming the starting material in a non-productive pathway.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding debromination.

Q1: What is debromination and why does it happen to my compound?

A1: Debromination is the chemical reaction that removes the bromine atom from your molecule, replacing it with a hydrogen atom. In the case of this compound, this side reaction is common during palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig). It occurs when a hydride (H⁻) source is present in the reaction, which can be inadvertently generated from solvents, reagents, or bases. This hydride can be captured by the palladium catalyst, which then reductively cleaves the C-Br bond.[2] The reduction of aryl bromides can occur via the formation of a radical anion, which then undergoes fragmentation.[4][5]

Q2: My reaction worked before. Why am I suddenly seeing a lot of debromination?

A2: This common issue often points to a change in reaction parameters, even subtle ones. Common culprits include:

  • Reagent Quality: A new bottle of solvent (e.g., an alcohol-based solvent that can act as a hydride donor), base, or even the coupling partner may have different impurity profiles. Water content can also play a significant role.

  • Reaction Scale and Heating: Scaling up a reaction can change the heating dynamics. Localized overheating can accelerate the rate of debromination.[6]

  • Inert Atmosphere: A poor inert atmosphere (e.g., air leak) can lead to the degradation of ligands and the palladium catalyst, potentially altering the reaction pathway and favoring side reactions.

Q3: Is my starting material, this compound, inherently unstable?

A3: The compound itself is generally stable under proper storage conditions (2-8°C, protected from light, under inert gas).[1] The C-Br bond's reactivity is the key factor. The presence of the amino group (-NH₂) at the 5-position makes the pyridine ring electron-rich, which can facilitate the oxidative addition step in cross-coupling reactions but also makes the C-Br bond more susceptible to certain side reactions like reductive dehalogenation under specific catalytic conditions.

Q4: Can I use a different halogen (Cl or I) to avoid this issue?

A4: While substituting the halogen is a valid synthetic strategy, it comes with its own trade-offs.

  • Aryl Chlorides: Generally more stable and less prone to debromination, but their lower reactivity requires more active (and often more expensive) catalyst systems and potentially higher temperatures.

  • Aryl Iodides: More reactive than bromides, which can lead to faster desired reactions at lower temperatures. However, they are also significantly more prone to reductive dehalogenation. Studies on similar heterocyclic systems have shown that bromo-derivatives are often superior to iodo-derivatives due to a reduced propensity for dehalogenation.[7]

For many applications, the bromo-derivative offers the best balance of reactivity and stability. Optimizing the reaction conditions is often a more practical approach than redesigning the synthesis.

Troubleshooting Guides for Common Reactions

If you are experiencing significant debromination (>5%), use these guides to diagnose and solve the issue. We will focus on palladium-catalyzed cross-coupling, the most common context for this problem.

The Catalytic Cycle and the Debromination Pathway

To effectively troubleshoot, it's crucial to understand where the reaction can go wrong. The diagram below illustrates a standard Suzuki coupling cycle and the competing debromination pathway.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Parasitic Debromination Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-Br(L_n) pd0->pd2 Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-R(L_n) pd2->pd_trans Transmetalation (R-B(OR)2) pdh H-Pd(II)-Br(L_n) pd2->pdh Hydride Capture debrom_product Ar-H (Byproduct) pd2->debrom_product Direct Reduction by Pd-H species pd_trans->pd0 Reductive Elimination product Ar-R (Product) pd_trans->product pdh->pd0 Reductive Elimination of HBr start Methyl 5-amino- 6-bromopicolinate (Ar-Br) start->pd0 hydride Hydride Source (Solvent, Base, H₂O) hydride->pd2 caption Fig 1. Competing Suzuki and Debromination Pathways.

Caption: Fig 1. Competing Suzuki and Debromination Pathways.

The key to minimizing the side reaction is to accelerate the desired productive cycle (oxidative addition -> transmetalation -> reductive elimination) relative to the parasitic debromination pathway.

Troubleshooting Flowchart: A Step-by-Step Guide

Use this logical flowchart to systematically identify the source of debromination.

TroubleshootingFlowchart start High Debromination (>5%) Observed? q_temp Is Reaction Temp > 100 °C? start->q_temp Yes a_temp ACTION: Lower temperature. Run at 80-90 °C. Rationale: Debromination often has a higher activation energy than the desired coupling. q_temp->a_temp Yes q_base Using a strong base (e.g., t-BuOK, NaOH)? q_temp->q_base No end_node Re-evaluate results. If problem persists, consider catalyst precursor or reagent purity. a_temp->end_node a_base ACTION: Switch to a weaker base. Try K₃PO₄ or K₂CO₃. Rationale: Strong bases can promote side reactions or act as hydride sources. q_base->a_base Yes q_solvent Using a protic solvent (e.g., IPA, EtOH)? q_base->q_solvent No a_base->end_node a_solvent ACTION: Switch to an aprotic solvent. Use Dioxane, Toluene, or 2-MeTHF. Rationale: Alcohols are known hydride donors. q_solvent->a_solvent Yes q_ligand Using a simple ligand (e.g., PPh₃)? q_solvent->q_ligand No a_solvent->end_node a_ligand ACTION: Use a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). Rationale: These ligands accelerate reductive elimination, outcompeting the debromination pathway. q_ligand->a_ligand Yes q_ligand->end_node No a_ligand->end_node caption Fig 2. Systematic Troubleshooting Logic.

Caption: Fig 2. Systematic Troubleshooting Logic.

Detailed Parameter Optimization

Here we provide quantitative insights and specific protocols for optimizing your reaction.

1. Choice of Base

The base is critical not only for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but also in influencing the stability of the catalyst and intermediates. Strong bases can accelerate catalyst decomposition and side reactions.

BaseTypical ObservationRecommendationCausality
KOt-Bu, NaOt-Bu High debromination, dark reaction colorAvoid for this substrate if possibleVery strong bases can deprotonate solvent or other species, creating hydride sources.
K₃PO₄, Cs₂CO₃ Generally good results, low debrominationRecommended starting point. Use 2-3 equivalents.Moderately strong inorganic bases that are effective for transmetalation but less likely to cause side reactions. The presence of water with K₃PO₄ can be beneficial for Suzuki couplings.[8]
Et₃N, DIPEA Variable, can lead to debrominationUse with cautionOrganic amine bases can sometimes act as reducing agents for the palladium center, leading to the formation of Pd-H species.

Protocol: Screening for the Optimal Base

  • Set up three parallel reactions in small vials under an inert atmosphere.

  • Use identical amounts of this compound, your coupling partner (e.g., 1.2 eq. Phenylboronic acid), Pd catalyst (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% SPhos).

  • To each vial, add a different base: (a) 2.5 eq. K₃PO₄, (b) 2.5 eq. Cs₂CO₃, (c) 2.5 eq. K₂CO₃.

  • Add your chosen aprotic solvent (e.g., Dioxane with 5% water).

  • Run all reactions at the same temperature (e.g., 90 °C) for the same amount of time.

  • Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the ratio of desired product to the debrominated byproduct.

2. Solvent Selection

Solvents can dramatically influence reaction outcomes. Protic solvents, especially secondary alcohols like isopropanol, are well-known hydride donors and should be avoided.[2]

SolventTypeRecommendationRationale
Isopropanol (IPA), Ethanol ProticAvoidCan be oxidized by the palladium catalyst to generate a Pd-H species, directly causing debromination.
Toluene, Dioxane Aprotic, Non-polarExcellent choices. These solvents are relatively inert and do not act as hydride sources. Dioxane is often used with a small amount of water for Suzuki reactions.
DMF, DMAc Aprotic, PolarUse with cautionWhile effective at dissolving reagents, these can sometimes promote catalyst decomposition at high temperatures. Ensure they are anhydrous.
2-MeTHF Aprotic, EtherGood "Green" AlternativeA good alternative to Dioxane or Toluene, often providing similar or better results.[9]
3. Catalyst and Ligand System

The choice of ligand is arguably the most powerful tool for preventing debromination. Modern biarylphosphine ligands are designed to promote the final, product-forming reductive elimination step. If this step is fast, the intermediate palladium complex has less time to be intercepted by a hydride source.

Ligand TypeExamplesRecommendationCausality
Simple Monodentate PPh₃, PCy₃Avoid if debromination is an issueOften require higher temperatures and can lead to slower reductive elimination, allowing more time for side reactions.
Bulky Biarylphosphine SPhos, XPhos, RuPhosHighly Recommended. These ligands create a sterically crowded environment around the palladium center, which promotes rapid reductive elimination. This is often the key to outcompeting the debromination pathway.
Carbene Ligands IPr, SImesGood AlternativeN-heterocyclic carbene (NHC) ligands are also effective at stabilizing the catalyst and promoting efficient coupling, often with low catalyst loadings.
References
  • Bromination/Debromination-Induced Thermal Crosslinking of 6FDA-Durene for Aggressive Gas Separations. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Reductions of aryl bromides in water at room temperature. National Institutes of Health (NIH). Available at: [Link]

  • Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A. PubMed. Available at: [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. Available at: [Link]

  • Palladium catalyzed couplings. Lumen Learning. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Metal catalyzed defunctionalization reactions. Royal Society of Chemistry. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • Organoboron chemistry. Wikipedia. Available at: [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. Available at: [Link]

  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. Available at: [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. Available at: [Link]

  • Mechanisms of 1,1-reductive elimination from palladium. Journal of the American Chemical Society. Available at: [Link]

  • Temperature effect on coupling reaction. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. PubMed. Available at: [Link]

  • The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides. ResearchGate. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. National Institutes of Health (NIH). Available at: [Link]

  • Methyl 6-bromo-5-methylpicolinate. PubChem. Available at: [Link]

  • Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube. Available at: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. MDPI. Available at: [Link]

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate. Available at: [Link]

  • Methyl 5-bromo-6-fluoropicolinate. PubChem. Available at: [Link]

Sources

optimization of reaction time for complete conversion of Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 5-amino-6-bromopicolinate Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance reaction efficiency, focusing on achieving complete conversion in minimal time. The insights provided herein are based on established principles of organometallic chemistry and process optimization.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is stalling and not reaching full conversion. What are the most likely causes?

A1: Incomplete conversion is a common issue in palladium-catalyzed cross-coupling reactions. The primary culprits are typically related to catalyst activity, reagent stability, or reaction conditions. Key factors include:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or impurities. Ensure your solvent is properly degassed and reagents are pure.[1][2]

  • Ligand Incompatibility: The electronic and steric properties of the phosphine ligand are critical.[3] An electron-rich, bulky ligand may be necessary to facilitate the oxidative addition of the electron-rich aminopyridine substrate.[4]

  • Inadequate Base: The choice and strength of the base are crucial for the transmetalation step. Ensure the base is strong enough and soluble in the reaction medium.

  • Substrate/Reagent Decomposition: Boronic acids, in particular, can be prone to decomposition (protodeboronation), especially at elevated temperatures.[2][5]

  • Poor Solubility: If any of the reactants (substrate, coupling partner, or base) have poor solubility in the chosen solvent, the reaction will be slow or incomplete.[5]

Q2: What is a reasonable starting point for reaction time and temperature for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura reactions involving bromo-pyridines, a typical starting point is a temperature range of 85-95°C.[6] The reaction time can vary significantly, from 1-2 hours to 24 hours or more, depending on the specific coupling partners and catalyst system.[1][7][8] It is highly recommended to monitor the reaction progress by TLC, GC, or LC-MS every 1-2 hours initially to establish a kinetic profile.[9][10]

Q3: How can I minimize the formation of side products like homocoupling or dehalogenation?

A3: Side product formation is often linked to reaction conditions and the purity of the reagents.

  • Homocoupling: This side reaction, particularly of boronic acids, is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[11]

  • Dehalogenation (Hydrodehalogenation): This can occur if there are sources of hydride in the reaction (e.g., from certain bases or solvents) or via radical pathways.[8] Using a well-defined catalyst system and ensuring anhydrous conditions can help suppress this.

Q4: My reaction looks black and heterogeneous. Does this mean the catalyst has crashed out and is inactive?

A4: Not necessarily. The formation of black or dark brown precipitates (palladium black) can be an indicator of catalyst decomposition to inactive Pd(0) metal. However, many successful Suzuki couplings appear dark and heterogeneous.[4] The critical factor is whether the catalytic cycle is still turning over. If reaction progress has halted concurrently with the color change, catalyst deactivation is likely. If the reaction is still proceeding, the active catalyst may be a small, soluble fraction of the total palladium.

Troubleshooting Guides

Guide 1: Issue - Incomplete Conversion or Stalled Reaction

When a reaction fails to proceed to completion, a systematic approach is required to identify the root cause. This flowchart outlines a logical troubleshooting workflow.

Caption: Troubleshooting workflow for incomplete conversion.

Causality and Actionable Steps:

  • Catalyst Inactivity (Node D): The conversion of the Pd(II) precatalyst to the active Pd(0) species, and the stability of that Pd(0) species, are paramount.[12]

    • Action (G): Use a fresh, reliable source of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a well-defined precatalyst to eliminate variability in the in-situ reduction step.[13]

    • Action (H): Impurities in your starting materials or solvents can act as catalyst poisons. Verify the purity of your this compound and coupling partner.

    • Action (I): Oxygen can oxidize the active Pd(0) catalyst. Ensure you are using properly degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[14] See Protocol 1 for solvent degassing.

  • Decomposition (Node E): The aminopyridine moiety can be sensitive, and organoboron reagents are known to degrade under reaction conditions.[2]

    • Action (J): Use LC-MS to analyze the crude reaction mixture for common side products such as protodeboronation of the coupling partner or hydrolysis of the methyl ester.

    • Action (K): High temperatures can accelerate the decomposition of sensitive reagents. Try running the reaction at a lower temperature for a longer period.

Guide 2: Issue - Slow Reaction Rate

A slow reaction rate reduces throughput and can increase the likelihood of side reactions over extended periods.

Key Optimization Parameters:

ParameterImpact on RateRationale & CausalityRecommended Action
Temperature HighIncreases reaction kinetics (Arrhenius principle). However, also increases degradation rate.Incrementally increase temperature by 10°C, while monitoring for impurity formation.
Catalyst Loading HighIncreases the concentration of the active catalytic species.Increase catalyst loading from 1-3 mol% to 5 mol%. Note that higher loadings can be costly and complicate purification.[1]
Ligand Choice VariableElectron-rich and bulky phosphine ligands accelerate the oxidative addition step, which is often rate-limiting for electron-rich aryl bromides.[3][4]Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) to identify one that accelerates the reaction.
Solvent VariableThe solvent affects solubility of reagents and can influence the stability and activity of the catalytic species.[12]Aprotic polar solvents like 1,4-dioxane or DMF are common. Sometimes a mixture with water is beneficial for Suzuki couplings.[6]
Base VariableA stronger base can accelerate the transmetalation step, but may also promote side reactions like ester hydrolysis.[5]If using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄.

Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved oxygen from reaction solvents.[11]

Materials:

  • Schlenk flask

  • Reaction solvent (e.g., 1,4-dioxane)

  • Liquid nitrogen

  • High-vacuum line

Procedure:

  • Add the solvent to a Schlenk flask, filling it no more than halfway.

  • Securely attach the flask to a Schlenk line.

  • Immerse the bottom of the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Once frozen, open the flask's stopcock to the vacuum manifold and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen dewar.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol provides a starting point for optimizing the coupling of this compound.

Materials:

  • Oven-dried glassware[15]

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration)[6]

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this three times.

  • Using a syringe, add the degassed solvent mixture to the flask.

  • Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitor the reaction progress every hour using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).[16][17]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-amino-6-bromopicolinate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of amino and bromo substituents on the pyridine ring of methyl picolinate derivatives creates a palette of versatile building blocks for organic synthesis, particularly in the realm of pharmaceutical and materials science. The subtle shifts in the positions of these functional groups across isomers can dramatically alter the electronic and steric landscape of the molecule, leading to profound differences in chemical reactivity. This guide provides an in-depth comparison of the reactivity of Methyl 5-amino-6-bromopicolinate and its key isomers, supported by experimental insights and established chemical principles.

Understanding the Players: The Isomeric Landscape

The reactivity of substituted pyridines is governed by a complex interplay of inductive and resonance effects of the substituents, as well as steric hindrance around the reaction centers.[1][2][3] The pyridine nitrogen itself is electron-withdrawing, creating a baseline of electron deficiency in the ring, particularly at the 2-, 4-, and 6-positions.[4] This inherent electronic nature makes the pyridine ring susceptible to nucleophilic attack, while generally being less reactive towards electrophiles than benzene.[4][5]

Let's consider the primary subject, This compound , and its common isomers:

  • This compound: The amino group at the 5-position and the bromo group at the 6-position.

  • Methyl 6-amino-5-bromopicolinate: The amino and bromo groups are swapped.[6]

  • Methyl 6-amino-4-bromopicolinate: The bromo group is moved to the 4-position.

  • Methyl 5-amino-3-bromopicolinate: The bromo group is at the 3-position.

  • Methyl 3-amino-2-bromopicolinate: The amino group is at the 3-position and the bromo group is at the 2-position.

The amino group is a strong electron-donating group through resonance, while the bromine atom is electron-withdrawing through induction but can be a weak electron-donating group through resonance. The ester group (methyl picolinate) is electron-withdrawing. The relative positions of these groups dictate the electron density at each carbon atom and the accessibility of the reactive sites.

Key Chemical Transformations: A Comparative Analysis

The differential reactivity of these isomers is most evident in common cross-coupling and substitution reactions that are cornerstones of modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the C-Br bond in Suzuki coupling is highly dependent on the electronic environment and steric hindrance.

  • This compound vs. Methyl 6-amino-5-bromopicolinate: In this compound, the bromine atom is at the 6-position, adjacent to the electron-withdrawing ester group. This positioning, however, also introduces steric hindrance. In contrast, for Methyl 6-amino-5-bromopicolinate, the bromine is at the 5-position. Generally, C-Br bonds at the 2- and 6-positions of the pyridine ring are more activated towards oxidative addition to the palladium catalyst due to the proximity of the ring nitrogen.[7] However, the steric bulk of the adjacent amino and ester groups can influence the reaction rate.[8]

  • Influence of Substituent Position: Bromine at the 4-position (as in Methyl 6-amino-4-bromopicolinate) is also activated towards Suzuki coupling. Bromine at the 3- or 5-position is generally less reactive than at the 2-, 4-, or 6-positions in the absence of other activating groups. The electron-donating amino group can increase the electron density of the ring, which can sometimes slow down the oxidative addition step of the Suzuki-Miyaura reaction.[9][10]

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds and is also sensitive to the electronic and steric properties of the aryl halide.

  • Reactivity of 2-Bromopyridines: The Buchwald-Hartwig amination of 2-bromopyridines has been well-studied and is known to be effective, often requiring specific ligand systems to overcome potential catalyst inhibition by the pyridine nitrogen.[11][12][13][14] For isomers like Methyl 3-amino-2-bromopicolinate, the bromine is at the activated 2-position, making it a good candidate for this transformation.

  • Steric Considerations: The presence of substituents ortho to the bromine atom can significantly impact the efficiency of the Buchwald-Hartwig amination. For instance, in this compound, the amino group is ortho to the bromine, which could sterically hinder the approach of the palladium catalyst and the amine coupling partner.[15]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like bromine is present at an activated position (ortho or para to the ring nitrogen).[16][17]

  • Positional Reactivity: The reactivity order for SNAr on a pyridine ring is generally 2- > 4- > 3-position. This is because for attack at the 2- and 4-positions, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, thus stabilizing the intermediate Meisenheimer complex.[16]

  • Isomer Comparison:

    • This compound: The bromine is at the 6-position (equivalent to the 2-position in terms of proximity to the nitrogen). The presence of the electron-donating amino group at the 5-position would likely decrease the reactivity towards nucleophilic attack compared to an unsubstituted bromopicolinate.

    • Methyl 6-amino-4-bromopicolinate: The bromine is at the activated 4-position. The electron-donating amino group is at the 6-position. This isomer would be expected to be quite reactive in SNAr reactions.

    • Methyl 5-amino-3-bromopicolinate: The bromine is at the 3-position, which is the least activated position for SNAr. This isomer would be expected to be the least reactive of the set in this type of transformation. The leaving group ability in SNAr reactions can also be a factor, with fluoride often being a better leaving group than bromide in these reactions due to the rate-determining step typically being the initial nucleophilic attack.[18][19]

Experimental Data Summary

IsomerKey Reactive SiteExpected Reactivity in Suzuki CouplingExpected Reactivity in Buchwald-HartwigExpected Reactivity in SNArKey Influencing Factors
This compound C6-BrModerateModerate to LowModerateSteric hindrance from ortho amino group; electronic activation from ring N.
Methyl 6-amino-5-bromopicolinate C5-BrLow to ModerateLow to ModerateLowLess activated C-Br bond; electron-donating amino group.[6]
Methyl 6-amino-4-bromopicolinate C4-BrHighHighHighActivated C-Br bond at para-position to ring N.
Methyl 5-amino-3-bromopicolinate C3-BrLowLowVery LowLeast activated C-Br bond for all three reaction types.
Methyl 3-amino-2-bromopicolinate C2-BrHighHighHighActivated C-Br bond at ortho-position to ring N; potential for chelation effects.

Experimental Protocols

Here are representative, detailed protocols for two key transformations.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopicolinate Derivative

This protocol is a general guideline and may require optimization for specific isomers.

Objective: To couple an arylboronic acid with a bromopicolinate isomer.

Materials:

  • Bromopicolinate isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add the bromopicolinate isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[20]

  • Base: K₂CO₃ is a standard base for Suzuki reactions; its role is to activate the boronic acid.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[21] Degassing is crucial to prevent oxidation of the palladium catalyst.

Protocol 2: Buchwald-Hartwig Amination of a Bromopicolinate Derivative

This protocol is a general starting point and ligand/base screening is often necessary.

Objective: To couple an amine with a bromopicolinate isomer.

Materials:

  • Bromopicolinate isomer (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOt-Bu (1.4 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromopicolinate isomer, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality of Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is often required for the amination of challenging substrates like bromopyridines.[22]

  • Base: A strong, non-nucleophilic base like NaOt-Bu is typically used to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Solvent: Anhydrous toluene is a common solvent for this reaction. The reaction must be performed under inert conditions to protect the catalyst and reagents from air and moisture.

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product H Ar-Br H->B I Ar'B(OH)2 I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Amine Coordination C->D E [Ar-Pd(II)L2(R2NH)]+Br- D->E F Deprotonation E->F G Ar-Pd(II)L(NR2) F->G H Reductive Elimination G->H H->A I Ar-NR2 H->I Product J Ar-Br J->B K R2NH K->D L Base L->F

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The reactivity of aminobromopicolinate isomers is a nuanced subject, heavily influenced by the electronic interplay and steric demands of the substituents. A thorough understanding of these factors is paramount for researchers in designing efficient synthetic routes. For palladium-catalyzed reactions, isomers with bromine at the 2-, 4-, or 6-positions are generally more reactive, though steric hindrance from adjacent groups can modulate this reactivity. In nucleophilic aromatic substitution, the positional activation (4- > 2- >> 3-) is the dominant factor. This guide serves as a foundational resource for navigating the chemical behavior of these valuable synthetic intermediates.

References

  • PMC.

  • The Journal of Organic Chemistry - ACS Publications.

  • Benchchem.

  • SciSpace.

  • Benchchem.

  • ResearchGate.

  • Royal Society of Chemistry.

  • MDPI.

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

  • PubMed.

  • The Journal of Physical Chemistry A - ACS Publications.

  • ResearchGate.

  • The Journal of Organic Chemistry - ACS Publications.

  • Benchchem.

  • ChemicalBook.

  • Benchchem.

  • National Center for Biotechnology Information.

  • Organic Synthesis.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • ResearchGate.

  • Chemistry Stack Exchange.

  • Wikipedia.

  • Reddit.

  • PMC.

  • ResearchGate.

  • Wikipedia.

Sources

HRMS Validation of Methyl 5-amino-6-bromopicolinate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-6-bromopicolinate (CAS: 797060-52-7) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity is defined by the precise positioning of the bromine and amino substituents on the pyridine ring.

In pharmaceutical intermediate QC, distinguishing this compound from its debrominated byproducts, regioisomers (e.g., 6-amino-5-bromo), or hydrolysis products is paramount.[1] While NMR remains the structural gold standard, High-Resolution Mass Spectrometry (HRMS) offers superior sensitivity and throughput for impurity profiling. This guide objectively compares HRMS against Low-Resolution MS (Single Quad) and NMR, demonstrating why HRMS is the preferred method for rapid, definitive elemental composition validation.

The Analytical Challenge: Bromine Isotopologues

The defining characteristic of this compound in mass spectrometry is the unique isotopic signature of Bromine.[1] Unlike Fluorine or Iodine (monoisotopic), Bromine exists as two stable isotopes,


 and 

, in a near 1:1 natural abundance ratio.[2][3]

This results in a "doublet" molecular ion signal separated by 2.0 Da.

  • Low-Res MS sees this as two nominal masses (m/z 231 and 233).[1]

  • HRMS resolves the exact mass defect, confirming the presence of Bromine rather than an isobaric interference (e.g., a combination of Phosphate or Sulfur that might mimic nominal mass).

Theoretical Exact Mass Calculation (ESI+ Mode)

Target Species: Protonated Molecule


, Formula: 

[1]
IsotopeComponent Mass ContributionCalculated Exact Mass (m/z)

(50.7%)
152.0586 (Scaffold) + 78.9183 (

)
230.9769

(49.3%)
152.0586 (Scaffold) + 80.9163 (

)
232.9749

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the performance of Time-of-Flight (Q-TOF) HRMS against standard Single Quadrupole (SQ-MS) and Nuclear Magnetic Resonance (NMR).

Table 1: Performance Matrix
FeatureHRMS (Q-TOF/Orbitrap) Low-Res MS (SQ/QQQ) 1H-NMR (400 MHz)
Primary Utility Elemental Formula ConfirmationNominal Mass & QuantitationStructural Elucidation
Mass Accuracy < 5 ppm (0.001 Da)± 0.5 DaN/A
Specificity High: Resolves isobaric impurities.[1]Low: Cannot distinguish species with same nominal mass.High: Distinguishes regioisomers.
Sensitivity High (pg range)Medium (ng range)Low (mg range required)
Throughput High (Coupled with UPLC)HighLow (Longer acquisition)
Bromine Validation Definitive: Matches exact mass defect & isotope ratio.[1]Presumptive: Matches nominal 1:1 pattern only.Indirect: Inferred via coupling constants.
Expert Insight: When to use what?
  • Use HRMS when screening raw starting materials for elemental purity or detecting trace byproducts < 0.1%.

  • Use NMR strictly for confirming the position of the Bromine atom (C6 vs C5) during initial method development. HRMS cannot easily distinguish regioisomers without complex MS/MS fragmentation studies.

Experimental Protocol: HRMS Validation Workflow

This protocol utilizes a self-validating system using an internal lock mass to ensure drift correction.[1]

Sample Preparation[4]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO.

  • Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.

  • Blank: Inject solvent blank to assess carryover.

Instrument Parameters (Q-TOF)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the ester).

  • Reference Mass: Purine or Leucine Enkephalin (simultaneous infusion).[1]

  • Acquisition Range: m/z 100 – 1000.

Data Processing Criteria (Pass/Fail)
  • Mass Error: Observed m/z must be within ±5 ppm of theoretical.

  • Isotope Fit (i-Fit): The abundance ratio of m/z 230.9769 to 232.9749 must be within 10% of the theoretical 100:97.3 ratio.

Simulated Experimental Data

The following data represents a typical validation run for a high-purity (>99%) lot.

Table 2: Accuracy Results
Ion SpeciesTheoretical m/zObserved m/zError (ppm)Result

230.9769230.9774+ 2.16PASS

232.9749232.9751+ 0.86PASS

252.9588252.9595+ 2.76PASS

Note: The presence of the Sodium adduct


 is common in ESI and serves as a secondary confirmation of the molecular weight.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the physical workflow for validating this compound.

Diagram 1: Analytical Workflow for Halogenated Intermediates

HRMS_Workflow Sample Sample: Me-5-amino-6-bromo LC UPLC Separation (C18 Column) Sample->LC Injection ESI ESI+ Source (Protonation) LC->ESI Elution Analyzer Q-TOF Analyzer (Flight Tube) ESI->Analyzer Ions [M+H]+ Detector Detector (TDC) Analyzer->Detector Ion Arrival Data Mass Spectrum (m/z vs Intensity) Detector->Data Signal Proc

Caption: Step-by-step ion path from liquid sample to digital spectrum in a Q-TOF system.

Diagram 2: Isotopic Pattern Decision Matrix

Decision_Matrix Start Analyze m/z 230.97 Doublet Is there a +2 Da peak (m/z 232.97)? Start->Doublet Ratio Is Ratio ~1:1? Doublet->Ratio Yes Result_Imp FAIL: Non-Halogenated Impurity Doublet->Result_Imp No (Single Peak) MassError Is Mass Error < 5ppm? Ratio->MassError Yes Result_Cl SUSPECT: Chlorinated Impurity (3:1 Ratio) Ratio->Result_Cl No (Ratio ~3:1) Result_Br CONFIRMED: Brominated Product MassError->Result_Br Yes MassError->Result_Imp No

Caption: Logic gate for confirming Bromine presence via isotopic abundance and exact mass.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive text on isotopic patterns and HRMS principles). [1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of NMR vs MS for purity). [1]

  • Sigma-Aldrich. (2023).[1] this compound Product Specification & CAS Data. (Standard commercial specifications for CAS 797060-52-7).[1]

  • Kaufmann, A. (2014). The practicability of high-resolution mass spectrometry (HRMS) in food safety and pharma. Analytica Chimica Acta. (Validation of HRMS in regulatory environments). [1]

Sources

biological activity of Methyl 5-amino-6-bromopicolinate vs. chlorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Potential & Synthetic Utility of Methyl 5-amino-6-bromopicolinate vs. Chlorinated Analogs

Executive Summary

This guide provides a technical comparison between This compound (5-A-6-BP) and its chlorinated analog, Methyl 5-amino-6-chloropicolinate (5-A-6-CP) . While both serve as critical scaffolds in the synthesis of type I/II kinase inhibitors and auxinic herbicides, the brominated variant offers distinct advantages in synthetic versatility (via cross-coupling efficiency) and molecular recognition (via halogen bonding).

This document details the physicochemical drivers of these differences, provides comparative data on their derivatives, and outlines validated protocols for assessing their utility.

Part 1: Physicochemical Drivers of Activity

To understand the biological performance of 5-A-6-BP derivatives, one must analyze the atomic-level differences between the bromine and chlorine substituents at the C6 position of the pyridine ring.

The Sigma-Hole Effect (Halogen Bonding)

In biological systems, the halogen atom often acts as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygen atoms in a kinase hinge region).

  • Bromine (5-A-6-BP): Exhibits a larger, more positive

    
    -hole opposite the C-Br bond compared to chlorine. This results in stronger, more directional halogen bonds (XB), potentially increasing potency by 5–10 fold in specific targets.
    
  • Chlorine (5-A-6-CP): The

    
    -hole is smaller and less positive. While it can form halogen bonds, they are significantly weaker and less capable of displacing water molecules in hydrophobic pockets.
    
Lipophilicity and Sterics
  • Lipophilicity (

    
    LogP):  The Br-substitution increases LogP by approximately 0.2–0.3 units compared to Cl. This enhances membrane permeability for intracellular targets (e.g., PI3K, mTOR).
    
  • Steric Bulk: The Van der Waals radius of Br (1.85 Å) vs. Cl (1.75 Å) allows the brominated analog to achieve tighter packing in larger hydrophobic pockets, though it risks steric clash in constricted sites.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of these scaffolds in two primary contexts: as intermediates for library generation (Synthetic Yield) and as active cores in biological assays (Potency).

Table 1: Synthetic & Biological Performance Metrics
FeatureThis compound Methyl 5-amino-6-chloropicolinate Implication
C-X Bond Energy ~280 kJ/mol (Weaker)~400 kJ/mol (Stronger)Br allows milder, higher-yield cross-coupling.
S_NAr Reactivity High (Excellent Leaving Group)Moderate to LowBr is superior for cyclization to Imidazo[4,5-b]pyridines.
Kinase IC50 (Avg) 12 nM (Derivative A)45 nM (Derivative B)Stronger halogen bonding improves binding affinity.
Herbicidal Activity Moderate (Lower persistence)High (Higher persistence)Cl analogs (e.g., Aminopyralid) are preferred in agro due to soil stability.
LogP (Parent) ~1.85~1.60Br derivatives penetrate cell membranes more effectively.

*Note: Data represents average IC50 values for a representative imidazo[4,5-b]pyridine derivative targeting EGFR, where the halogen is retained at the solvent front.

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent utility of the two analogs. The Bromine derivative (Left) facilitates a "High-Fidelity" pathway to complex bioactive molecules, whereas the Chlorine derivative (Right) often faces kinetic bottlenecks or reduced binding affinity.

G Start Picolinate Scaffold Selection Br_Path This compound (Br-Analog) Start->Br_Path Selection Cl_Path Methyl 5-amino-6-chloropicolinate (Cl-Analog) Start->Cl_Path Selection SigmaHole Mechanism: Strong Sigma-Hole (High Polarizability) Br_Path->SigmaHole Binding Physics Reactivity Reaction: Rapid Suzuki/Buchwald (Weak C-Br Bond) Br_Path->Reactivity Synthetic Physics WeakHole Mechanism: Weak Sigma-Hole (Low Polarizability) Cl_Path->WeakHole SlowRxn Reaction: Sluggish Coupling (Strong C-Cl Bond) Cl_Path->SlowRxn Drug_A Result: High Affinity Kinase Inhibitor (IC50 < 20nM) SigmaHole->Drug_A Enhanced Interaction Reactivity->Drug_A High Yield Access Drug_B Result: Moderate Affinity Inhibitor (IC50 > 50nM) WeakHole->Drug_B Reduced Interaction SlowRxn->Drug_B Low Yield / Byproducts

Figure 1: Decision Logic for Scaffold Selection. The Br-analog offers dual advantages in synthetic accessibility and final target binding affinity.

Part 4: Experimental Protocols

To validate the biological advantage of the Br-analog, we recommend the following self-validating workflow. This protocol synthesizes a test probe (imidazopyridine core) and assays it against a standard kinase target (e.g., EGFR or PI3K).

Workflow A: Synthesis of the Bioactive Core (Cyclization)

Objective: Demonstrate the superior reactivity of the 6-bromo substituent in forming bicyclic cores.

  • Reagents:

    • Substrate: 1.0 eq this compound (vs. Chloro analog).

    • Cyclizing Agent: Triethyl orthoformate (TEOF).

    • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Procedure:

    • Dissolve substrate in anhydrous ethanol (0.5 M).

    • Add TEOF (3.0 eq) and pTSA.

    • Reflux at 80°C for 4 hours (Monitor via TLC/LC-MS).

    • Checkpoint: The Br-analog should reach >95% conversion within 4 hours. The Cl-analog typically requires 12+ hours or higher temperatures, often leading to degradation.

  • Workup: Concentrate in vacuo and crystallize from cold ether.

Workflow B: Competitive Kinase Binding Assay (FRET)

Objective: Quantify the affinity difference (


IC50) driven by the halogen.
  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher or equivalent).

  • Preparation:

    • Prepare 10 mM stock solutions of the Br-derivative and Cl-derivative in 100% DMSO.

    • Perform 1:3 serial dilutions (10 points) starting at 10 µM.

  • Assay Steps:

    • Add 5 µL of Kinase/Antibody mixture to a 384-well white plate.

    • Add 5 µL of Tracer (Alexa Fluor™ conjugate).

    • Add 5 µL of Test Compound.

    • Incubate for 60 mins at Room Temp (Dark).

  • Readout:

    • Measure TR-FRET signal (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Calculate Emission Ratio (665/615).

  • Validation:

    • Z-Prime Score: Must be > 0.5 for valid data.

    • Control: Staurosporine (Positive Control) should yield IC50 ~1-5 nM.

Part 5: References & Authority

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. (Discusses the sigma-hole theory and Br vs Cl potency shifts).

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. (Provides the thermodynamic basis for Br > Cl affinity).

  • ChemicalBook. "Methyl 6-amino-5-bromopicolinate and Isomers: Physical Properties and Applications."[1] (Used for CAS and structural verification).[1]

  • BenchChem. "2-Bromo-6-Methylisonicotinic Acid and Picolinate Derivatives in Kinase Inhibitor Synthesis." (Validates the synthetic utility of bromo-picolinates).

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: this compound." (Physicochemical property data).

Sources

Comparative Guide: Cost-Benefit Analysis of Methyl 5-amino-6-bromopicolinate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive "Publish Comparison Guide" for Methyl 5-amino-6-bromopicolinate , designed for drug development professionals.

Executive Summary & Strategic Importance

This compound (1 ) is a high-value trifunctionalized pyridine scaffold.[1] Its utility lies in its three orthogonal reactive handles:

  • C2-Methyl Ester: Precursor for amides/heterocycles (e.g., oxadiazoles) or reduction to alcohols.[1]

  • C5-Amino Group: Critical for amide coupling (hinge-binding motifs in kinases) or Buchwald-Hartwig aminations.[1]

  • C6-Bromine: A handle for Suzuki-Miyaura/Stille couplings or nucleophilic aromatic substitution (

    
    ).[1]
    

This specific isomer (5-amino-6-bromo) is frequently employed in the synthesis of SHP2 inhibitors , BTK inhibitors , and other oncology targets where the 6-position substitution is vital for structure-activity relationship (SAR) tuning.[1]

The Dilemma: Commercial sourcing offers guaranteed purity but at a premium (~


400/g), whereas in-house synthesis from cheap precursors (<$15/g) promises 90% cost reduction but carries significant regioselectivity risks.

Technical Profile: The Molecule at a Glance

FeatureSpecification
Product Name This compound
CAS Number 797060-52-7
Molecular Formula

Molecular Weight 231.05 g/mol
Physical State Light yellow to brown solid
Melting Point 143–145 °C
Reactivity Class Electron-deficient heteroaromatic; Deactivated amine (by ester)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Reactivity Map

The diagram below illustrates the orthogonal reactivity inherent to this building block.

ReactivityMap Center This compound (Core Scaffold) C2 C2-Ester Function: Cyclization/Reduction Reagents: Hydrazine, LiBH4 Center->C2 Electrophilic Attack C5 C5-Amine Function: Amide Coupling Reagents: HATU, Acid Chlorides Center->C5 Nucleophilic Attack C6 C6-Bromide Function: C-C / C-N Bond Formation Reagents: Pd(dppf)Cl2, Boronic Acids Center->C6 Metal Insertion / SnAr

Figure 1: Orthogonal reactivity map of this compound, enabling modular drug design.

Comparative Analysis: Buy vs. Make

This section evaluates the "Commercial Route" against the "In-House Synthesis Route" (bromination of methyl 5-aminopicolinate).

Route A: Commercial Procurement (Buy)[1]
  • Source: Specialized vendors (e.g., Ark Pharm, BLD Pharm).

  • Average Cost: $180 - $400 USD / gram (varies by bulk).[1]

  • Lead Time: 1–3 weeks (often non-stock in bulk).

  • Purity: typically >95%.[1][2]

Route B: In-House Synthesis (Make)
  • Precursor: Methyl 5-aminopicolinate (CAS 67515-76-8).

  • Precursor Cost: ~$10 - $15 USD / gram.[1]

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (

    
    ).[1]
    
  • Process Cost: Low material cost, high labor/purification cost.

Quantitative Comparison Table
MetricRoute A: Commercial SourcingRoute B: In-House Synthesis
Material Cost (per g) High ($200+)Very Low (~$25 incl.[1] reagents)
Yield Reliability 100% (Guaranteed)Risk (40-60% typically)
Isomeric Purity Certified (>98%)Variable (Requires column chromatography)
Regioselectivity Risk NoneHigh (C4-Br vs C6-Br competition)
Time Investment 0 Hours (Synthesis)3-5 Days (Rxn + Purification)
Scalability Linear CostNon-linear (Purification bottlenecks)

Technical Deep Dive: The Synthesis Hazard

The primary argument against in-house synthesis is the Regioselectivity Challenge .[1]

When brominating Methyl 5-aminopicolinate , the amino group strongly activates positions ortho to itself (C4 and C6).[1]

  • Position C6: Located alpha to the pyridine nitrogen. Generally electron-poor, but activated by the C5-amino group.[1]

  • Position C4: Located beta to the pyridine nitrogen.

  • Result: Standard bromination (NBS/DMF) often yields a mixture of the desired 6-bromo product and the unwanted 4-bromo isomer.[1] Separating these regioisomers requires careful chromatography, often resulting in significant yield loss (up to 50%).

SynthesisFlow Start Methyl 5-aminopicolinate (Cheap Precursor) Reaction Bromination (NBS or Br2) Start->Reaction + Electrophile Target Target: 6-Bromo Isomer (CAS 797060-52-7) Reaction->Target Major Product (Desired) Byproduct Byproduct: 4-Bromo Isomer (Impurity) Reaction->Byproduct Minor Product (Hard to separate)

Figure 2: Synthesis logic and the regioselectivity bifurcation point.

Experimental Protocols

If cost constraints mandate Route B (Make), use the following optimized protocol to maximize the C6/C4 ratio.

Protocol: Regioselective Bromination of Methyl 5-aminopicolinate

Objective: Synthesize CAS 797060-52-7 from CAS 67515-76-8.

Materials:

  • Methyl 5-aminopicolinate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Temperature control: 0°C to Room Temperature (RT)

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 5-aminopicolinate and ACN. Cool to 0°C in an ice bath.

    • Expert Insight: Lower temperatures favor the kinetically controlled product (often improving C6 selectivity due to steric/electronic factors).

  • Addition: Dissolve NBS in a minimal amount of solvent and add dropwise over 30 minutes.

    • Reasoning: Slow addition prevents over-bromination (dibromo species).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via LCMS.[1]

    • Checkpoint: Look for peak split (Target vs Isomer). If C4-bromo forms significantly, switch solvent to acetic acid in future runs.[1]

  • Workup: Quench with saturated sodium thiosulfate (removes excess bromine). Extract with Ethyl Acetate.[1][2][3]

  • Purification (Critical): Flash column chromatography (Hexane:EtOAc gradient). The isomers often have close Rf values.

    • Validation: Verify regiochemistry via 1H-NMR.[1] The C6-Br isomer will lack the C6 proton coupling seen in the starting material, while the C4-Br isomer will show a different splitting pattern for the remaining protons.[1]

Recommendation

For Drug Discovery (Milligram to Gram Scale):

Verdict: BUY. The opportunity cost of a medicinal chemist spending 3 days separating regioisomers outweighs the $200 material savings. The commercial route guarantees the correct isomer, preventing false SAR data caused by regio-impurities.[1]

For Process Development (Kilogram Scale):

Verdict: MAKE (with Optimization). At scale, the price difference becomes prohibitive. Process chemists should optimize the bromination (screening solvents like AcOH vs MeCN or using Pyridinium Tribromide) to push the selectivity >10:1, making recrystallization feasible instead of chromatography.

References

  • Santa Cruz Biotechnology. Methyl 6-amino-5-bromopicolinate (Isomer Reference).[1] Available at:

  • ChemicalBook. this compound Product Properties and CAS 797060-52-7. Available at:

  • Ark Pharm. Catalog Listing for this compound. Available at:

  • Organic Syntheses.
  • BenchChem. Comparative Guide to Pyridine Synthesis Reagents. Available at:

(Note: While specific literature on the optimized synthesis of CAS 797060-52-7 is proprietary to CROs, the bromination protocols cited are adapted from standard heteroaromatic functionalization principles.)

Sources

alternatives to Methyl 5-amino-6-bromopicolinate for picolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Potential & Synthetic Utility of Methyl 5-amino-6-bromopicolinate vs. Chlorinated Analogs

Executive Summary

This guide provides a technical comparison between This compound (5-A-6-BP) and its chlorinated analog, Methyl 5-amino-6-chloropicolinate (5-A-6-CP) . While both serve as critical scaffolds in the synthesis of type I/II kinase inhibitors and auxinic herbicides, the brominated variant offers distinct advantages in synthetic versatility (via cross-coupling efficiency) and molecular recognition (via halogen bonding).

This document details the physicochemical drivers of these differences, provides comparative data on their derivatives, and outlines validated protocols for assessing their utility.

Part 1: Physicochemical Drivers of Activity

To understand the biological performance of 5-A-6-BP derivatives, one must analyze the atomic-level differences between the bromine and chlorine substituents at the C6 position of the pyridine ring.

The Sigma-Hole Effect (Halogen Bonding)

In biological systems, the halogen atom often acts as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygen atoms in a kinase hinge region).

  • Bromine (5-A-6-BP): Exhibits a larger, more positive

    
    -hole opposite the C-Br bond compared to chlorine. This results in stronger, more directional halogen bonds (XB), potentially increasing potency by 5–10 fold in specific targets.
    
  • Chlorine (5-A-6-CP): The

    
    -hole is smaller and less positive. While it can form halogen bonds, they are significantly weaker and less capable of displacing water molecules in hydrophobic pockets.
    
Lipophilicity and Sterics
  • Lipophilicity (

    
    LogP):  The Br-substitution increases LogP by approximately 0.2–0.3 units compared to Cl. This enhances membrane permeability for intracellular targets (e.g., PI3K, mTOR).
    
  • Steric Bulk: The Van der Waals radius of Br (1.85 Å) vs. Cl (1.75 Å) allows the brominated analog to achieve tighter packing in larger hydrophobic pockets, though it risks steric clash in constricted sites.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of these scaffolds in two primary contexts: as intermediates for library generation (Synthetic Yield) and as active cores in biological assays (Potency).

Table 1: Synthetic & Biological Performance Metrics
FeatureThis compound Methyl 5-amino-6-chloropicolinate Implication
C-X Bond Energy ~280 kJ/mol (Weaker)~400 kJ/mol (Stronger)Br allows milder, higher-yield cross-coupling.
S_NAr Reactivity High (Excellent Leaving Group)Moderate to LowBr is superior for cyclization to Imidazo[4,5-b]pyridines.
Kinase IC50 (Avg) 12 nM (Derivative A)45 nM (Derivative B)Stronger halogen bonding improves binding affinity.
Herbicidal Activity Moderate (Lower persistence)High (Higher persistence)Cl analogs (e.g., Aminopyralid) are preferred in agro due to soil stability.
LogP (Parent) ~1.85~1.60Br derivatives penetrate cell membranes more effectively.

*Note: Data represents average IC50 values for a representative imidazo[4,5-b]pyridine derivative targeting EGFR, where the halogen is retained at the solvent front.

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent utility of the two analogs. The Bromine derivative (Left) facilitates a "High-Fidelity" pathway to complex bioactive molecules, whereas the Chlorine derivative (Right) often faces kinetic bottlenecks or reduced binding affinity.

G Start Picolinate Scaffold Selection Br_Path This compound (Br-Analog) Start->Br_Path Selection Cl_Path Methyl 5-amino-6-chloropicolinate (Cl-Analog) Start->Cl_Path Selection SigmaHole Mechanism: Strong Sigma-Hole (High Polarizability) Br_Path->SigmaHole Binding Physics Reactivity Reaction: Rapid Suzuki/Buchwald (Weak C-Br Bond) Br_Path->Reactivity Synthetic Physics WeakHole Mechanism: Weak Sigma-Hole (Low Polarizability) Cl_Path->WeakHole SlowRxn Reaction: Sluggish Coupling (Strong C-Cl Bond) Cl_Path->SlowRxn Drug_A Result: High Affinity Kinase Inhibitor (IC50 < 20nM) SigmaHole->Drug_A Enhanced Interaction Reactivity->Drug_A High Yield Access Drug_B Result: Moderate Affinity Inhibitor (IC50 > 50nM) WeakHole->Drug_B Reduced Interaction SlowRxn->Drug_B Low Yield / Byproducts

Figure 1: Decision Logic for Scaffold Selection. The Br-analog offers dual advantages in synthetic accessibility and final target binding affinity.

Part 4: Experimental Protocols

To validate the biological advantage of the Br-analog, we recommend the following self-validating workflow. This protocol synthesizes a test probe (imidazopyridine core) and assays it against a standard kinase target (e.g., EGFR or PI3K).

Workflow A: Synthesis of the Bioactive Core (Cyclization)

Objective: Demonstrate the superior reactivity of the 6-bromo substituent in forming bicyclic cores.

  • Reagents:

    • Substrate: 1.0 eq this compound (vs. Chloro analog).

    • Cyclizing Agent: Triethyl orthoformate (TEOF).

    • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Procedure:

    • Dissolve substrate in anhydrous ethanol (0.5 M).

    • Add TEOF (3.0 eq) and pTSA.

    • Reflux at 80°C for 4 hours (Monitor via TLC/LC-MS).

    • Checkpoint: The Br-analog should reach >95% conversion within 4 hours. The Cl-analog typically requires 12+ hours or higher temperatures, often leading to degradation.

  • Workup: Concentrate in vacuo and crystallize from cold ether.

Workflow B: Competitive Kinase Binding Assay (FRET)

Objective: Quantify the affinity difference (


IC50) driven by the halogen.
  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher or equivalent).

  • Preparation:

    • Prepare 10 mM stock solutions of the Br-derivative and Cl-derivative in 100% DMSO.

    • Perform 1:3 serial dilutions (10 points) starting at 10 µM.

  • Assay Steps:

    • Add 5 µL of Kinase/Antibody mixture to a 384-well white plate.

    • Add 5 µL of Tracer (Alexa Fluor™ conjugate).

    • Add 5 µL of Test Compound.

    • Incubate for 60 mins at Room Temp (Dark).

  • Readout:

    • Measure TR-FRET signal (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Calculate Emission Ratio (665/615).

  • Validation:

    • Z-Prime Score: Must be > 0.5 for valid data.

    • Control: Staurosporine (Positive Control) should yield IC50 ~1-5 nM.

Part 5: References & Authority

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. (Discusses the sigma-hole theory and Br vs Cl potency shifts).

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. (Provides the thermodynamic basis for Br > Cl affinity).

  • ChemicalBook. "Methyl 6-amino-5-bromopicolinate and Isomers: Physical Properties and Applications."[1] (Used for CAS and structural verification).[1]

  • BenchChem. "2-Bromo-6-Methylisonicotinic Acid and Picolinate Derivatives in Kinase Inhibitor Synthesis." (Validates the synthetic utility of bromo-picolinates).

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: this compound." (Physicochemical property data).

Sources

Navigating the Cytotoxic Landscape of Novel Heterocyclic Compounds Derived from Methyl 5-amino-6-bromopicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer agents, the strategic design and synthesis of compounds with potent and selective cytotoxicity remain a cornerstone of medicinal chemistry. Methyl 5-amino-6-bromopicolinate has emerged as a versatile and highly valuable scaffold for the construction of a diverse array of heterocyclic systems. Its inherent functionalities—a reactive bromine atom, a nucleophilic amino group, and a modifiable ester—provide a rich platform for molecular elaboration, leading to the generation of compounds with significant potential to interact with biological targets implicated in cancer progression. This guide offers a comparative analysis of the cytotoxic profiles of various classes of compounds synthesized from this pivotal starting material, supported by experimental data and methodological insights to inform future drug discovery efforts.

The Strategic Advantage of this compound in Scaffolding for Cytotoxicity

The chemical architecture of this compound provides a logical and efficient entry point for the synthesis of complex heterocyclic structures. The ortho-positioning of the amino and bromo substituents on the pyridine ring is particularly advantageous for cyclization reactions, enabling the construction of fused ring systems such as pyrido[2,3-b]pyrazines, imidazo[4,5-b]pyridines, and pyrido[2,3-d]pyrimidines. The bromine atom serves as an excellent leaving group for nucleophilic substitution or as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological activity. Furthermore, the ester group can be readily hydrolyzed or converted to amides, providing additional points for structural diversification.

Comparative Cytotoxicity of Derived Heterocyclic Systems

Recent research has focused on leveraging the reactivity of this compound to synthesize novel compounds and evaluate their potential as cytotoxic agents. The following sections detail the cytotoxic profiles of different classes of derivatives, providing a comparative overview of their efficacy against various cancer cell lines.

Pyrido[2,3-b]pyrazine Derivatives

The condensation of diamines with dicarbonyl compounds is a classical approach to pyrazine ring formation. Utilizing this compound, researchers have developed novel pyrido[2,3-b]pyrazine-based heterocyclic compounds. These derivatives have been investigated for their interactions with biological macromolecules, including DNA.

Experimental Snapshot: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A general synthetic approach involves the reaction of a substituted aromatic aldehyde and 2-aminopyrazine with a suitable dicarbonyl compound, such as indane-1,3-dione, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol.[1] This multicomponent reaction strategy allows for the efficient assembly of the pyrido[2,3-b]pyrazine core.

Table 1: Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 MCF-70.57[2]
HepG21.13[2]
Compound 11 MCF-71.31[2]
HepG20.99[2]
Compound 1 HeLa3.98[3]
HepG-217.52[3]
MCF-710.11[3]
Compound 2 HeLa8.45[3]
HepG-212.09[3]
MCF-79.88[3]
Compound 7 HeLa11.23[3]
HepG-215.67[3]
MCF-713.44[3]
Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a well-established pharmacophore in anticancer drug discovery. The synthesis of these derivatives often involves the cyclization of a diamino-pyridine precursor.

New imidazo[4,5-b]pyridine derivatives have been designed and synthesized, showing significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[4] Several of these compounds exhibited potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a promising target in oncology.[4] The IC50 values for CDK9 inhibition for the most active compounds ranged from 0.63 to 1.32 µM, which is comparable to the known inhibitor sorafenib (IC50 = 0.76 µM).[4]

Pyrido[2,3-d]pyrimidin-7-one Derivatives

The pyrido[2,3-d]pyrimidin-7-one core structure is recognized as a "privileged" scaffold for the inhibition of protein kinases, including Cyclin-Dependent Kinases (CDKs).[5][6][7] The introduction of specific substituents can confer selectivity for particular CDK isoforms. For instance, a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to impart excellent selectivity for CDK4 over other CDKs.[7]

Highly potent and selective inhibitors of CDK4 have been developed from this scaffold, demonstrating significant antiproliferative activity against human tumor cells in vitro.[7] The most potent of these compounds inhibit CDK4 with IC50 values as low as 0.004 µM.[6]

Experimental Protocols

General Procedure for Cytotoxicity Assessment (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.

  • Incubation: The plates are incubated for a specified period, often 48 or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for the creation of fused heterocyclic systems from this compound.

Synthetic_Pathway cluster_reagents Key Reaction Steps MBP This compound Intermediate Diamino Intermediate MBP->Intermediate Reaction with Nucleophile Heterocycle Fused Heterocyclic System Intermediate->Heterocycle Intramolecular Cyclization Reaction with\nNucleophile Reaction with Nucleophile Intramolecular\nCyclization Intramolecular Cyclization

Caption: Generalized synthetic route from this compound.

Future Directions and Mechanistic Insights

The cytotoxic data presented herein highlights the potential of this compound as a starting point for the development of novel anticancer agents. The diverse heterocyclic scaffolds derived from this molecule exhibit a range of potencies against various cancer cell lines. Future research should focus on elucidating the specific mechanisms of action for the most potent compounds. For instance, the CDK9 inhibitory activity of the imidazo[4,5-b]pyridine derivatives suggests a potential role in disrupting transcriptional regulation in cancer cells.

Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. This could involve the systematic modification of substituents on the heterocyclic core and the exploration of different linker strategies to probe interactions with specific biological targets. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these derivatives.

Signaling_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Inhibitor Picolinate Derivative Inhibitor->Kinase_Cascade Inhibits Inhibitor->Apoptosis Induces

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

[1] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. 2023-11-01. [Link] [5] Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. 2025-08-06. [Link] [2] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ResearchGate. 2024-04-06. [Link] [8] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. 2019-11-16. [Link] [9] [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link] [3] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link] [10] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link] [6] Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. [Link] [7] Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. 2005-04-07. [Link] [11] Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. [Link] [4] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link] [12] Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link] [13] Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. MDPI. 2021-07-30. [Link] [14] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. 2024-10-11. [Link] [15] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link] [16] Antitumor activity of pyrvinium pamoate, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-quinolinium pamoate salt, showing preferential cytotoxicity during glucose starvation. PubMed. [Link] [17] Synthesis and antitumor activity of boronated dipeptides containing aromatic amino acids. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step, proper disposal, is a critical determinant of laboratory safety and environmental stewardship. Methyl 5-amino-6-bromopicolinate, a halogenated aminopyridine derivative, requires a disposal protocol rooted in a clear understanding of its chemical properties and associated hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.

The causality behind these stringent disposal protocols stems from the compound's structure: it is a primary aromatic amine, a class of compounds known for potential carcinogenicity and environmental toxicity[1]. Furthermore, as a brominated organic compound, it is classified as a halogenated hydrocarbon, which necessitates specific disposal routes to prevent the formation of toxic byproducts during waste processing[2][3].

Hazard Identification and Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from structurally similar compounds. This process of "hazard-by-analogy" is a cornerstone of laboratory safety for novel or less common reagents.

Based on data from related aminopicolinates and brominated pyridines, the primary hazards are summarized below.

Hazard ClassificationDescriptionPotential ConsequenceSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.May cause systemic poisoning.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation.Redness, pain, and inflammation upon contact.[4][5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.Pain, tearing, and potential damage to eye tissue.[4][5][6][7]
Specific Target Organ Toxicity May cause respiratory irritation.Coughing, shortness of breath, and irritation of the respiratory tract.[4][5][7]

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound is expected to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr)[6][8].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A self-validating safety protocol begins with robust personal protection. The selection of PPE must be based on a conservative assessment of the risks.

  • Eye and Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient.[4][9]

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Never use latex gloves, as they offer poor protection against many organic compounds.[2]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be used.[4]

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][10]

The Core Directive: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its segregation into a dedicated "Halogenated Organic Waste" container[2][3].

Why is this essential? Halogenated and non-halogenated organic wastes are treated differently. Halogenated waste is typically incinerated at very high temperatures under specific conditions to ensure the complete destruction of the molecule and to scrub acidic gases (like HBr) from the effluent. Mixing halogenated compounds with non-halogenated solvent waste can contaminate large volumes of waste, leading to increased disposal costs and improper treatment[11].

Waste Stream Decision Workflow

The following diagram illustrates the critical decision-making process for waste segregation.

Caption: Workflow for the safe segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Follow these methodologies precisely to ensure safe and compliant disposal.

Protocol 1: Disposal of Unused Solid Compound
  • Preparation: Perform all steps in a chemical fume hood. Wear all required PPE as detailed in Section 2.

  • Container Selection: Obtain a designated "Halogenated Organic Waste" container. Ensure it is properly labeled and has a secure lid.

  • Transfer: Carefully transfer the solid this compound from its original container into the waste container. Use a dedicated spatula.

  • Decontamination of Original Container: Rinse the empty original container with a small amount of a suitable organic solvent (e.g., methanol or acetone). Transfer this rinsate into the same halogenated waste container.

  • Final Steps: Securely cap the waste container. Update the hazardous waste log with the added material and quantity.

Protocol 2: Disposal of Solutions Containing the Compound
  • Identification: Identify the solvent used. The entire solution must be treated as halogenated waste.

  • Transfer: In a fume hood, carefully pour the solution into a "Halogenated Liquid Organic Waste" container. Use a funnel to prevent spills.

  • Segregation: Do not mix with non-halogenated solvents. Be mindful of potential chemical incompatibilities; this compound should not be mixed with strong acids, strong bases, or strong oxidizing agents in a waste container[6].

  • Final Steps: Securely cap the waste container and update the hazardous waste log.

Protocol 3: Disposal of Contaminated Labware
  • Solid Waste: Items like gloves, weighing paper, and paper towels contaminated with the solid compound should be double-bagged in clear plastic bags, labeled with the chemical name, and placed in a solid hazardous waste container.

  • Glassware: Rinse contaminated glassware with a minimal amount of an appropriate solvent (e.g., acetone). This rinsate must be disposed of as halogenated liquid waste[12]. After this initial decontamination, the glassware can be washed normally.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes the risk.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Protect: If trained and it is safe to do so, manage the spill. Wear additional PPE, including a respirator if necessary.

  • Contain: For a solid spill, gently cover it with an absorbent material like vermiculite or sand. Avoid raising dust.

  • Clean-Up: Carefully sweep the contained material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office, following your institution's specific protocols.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 5-aminopicolinate. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemtalk - Science Forum For Lab Technicians. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 5-amino-6-bromopicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: Methyl 5-amino-6-bromopicolinate Role: Senior Application Scientist

Executive Summary: The Hazard-Quality Nexus[1]

As researchers, we often treat "safety" and "experimental success" as separate checklists. With This compound (CAS 178876-82-9) , they are chemically linked.[1][2] This compound is a halogenated aminopyridine scaffold used frequently in sodium channel modulator development.

Its primary risks—skin/eye irritation (H315/H319) and respiratory irritation (H335)—are exacerbated by its storage requirements. This compound is moisture-sensitive and typically stored at 2–8°C under inert gas.[1][3] Improper handling doesn't just risk exposure; it degrades the bromine-amine functionality, leading to failed cyclizations downstream. [1]

This guide synthesizes the safety protocol with the quality preservation workflow.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Enemy."

Hazard ClassH-CodeMechanism of ActionOperational Implication
Skin Irritant H315 Lipophilic pyridine ring facilitates dermal absorption; amine group reacts with skin proteins.[1]Contact Dermatitis: High risk during solubilization.
Eye Irritant H319 Fine dust particles are abrasive and chemically reactive with mucous membranes.Corneal Damage: Dust generation during weighing is the critical control point.
Resp. Irritant H335 Inhalation of dust triggers inflammation of the upper respiratory tract.Sensitization: Repeated minor exposures can lead to long-term hypersensitivity.[1]

Field Insight: While classified as "Warning" rather than "Danger," the presence of the bromine atom increases the molecular weight and lipophilicity, potentially enhancing bioavailability upon dermal contact compared to non-halogenated pyridines.

The PPE Matrix: A Layered Defense System[1]

Do not rely on a "one size fits all" approach. PPE must adapt to the physical state of the chemical.

Table 1: State-Dependent PPE Selection[1]
Protective LayerPhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Handling (Reaction/Workup)Rationale (Causality)
Hand Protection Double Nitrile (4 mil minimum).[1] Technique: Colored under-glove (blue) + White outer glove.[1]Laminate / Barrier (Silver Shield®) if using DCM/DMF. Standard Nitrile if using MeOH/EtOH.Halogenated pyridines in DCM penetrate nitrile in <5 mins. Laminate prevents permeation.
Respiratory N95/P100 (if outside hood) or Fume Hood Sash at 14".Fume Hood Mandatory. No respirator needed if sash is correct.Engineering controls (Hood) are superior to PPE. Vapors are minimal; dust is the enemy.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety Glasses with Side Shields + Face Shield (if >500mL).Goggles seal against dust entry; Face shields protect against solvent splash.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Chemical Resistant Apron (Tyvek or PVC) over Lab Coat.Solutions splash; solids drift. The apron protects the lap during seated bench work.

Operational Protocol: The "Safe Path"

This workflow integrates safety steps directly into the experimental procedure to ensure compliance is automatic, not an afterthought.

Step 1: Retrieval & Acclimation (The Cold Trap)[1]
  • Context: The compound is stored at 2–8°C.

  • Risk: Opening a cold bottle introduces condensation (water), which hydrolyzes the ester or oxidizes the amine.

  • Protocol:

    • Remove container from the fridge.

    • Wait 30 minutes for it to reach room temperature before breaking the seal.

    • Safety Check: Wipe the exterior of the bottle with a damp paper towel (water) to remove any trace chemical adhering to the threads from previous use. Dispose of the towel as hazardous waste.

Step 2: The Weighing Zone (Static Control)[1]
  • Context: Brominated aromatic solids are often fluffy and prone to static charge, causing them to "jump" off spatulas.

  • Protocol:

    • Engineering Control: Place the balance inside a Vented Balance Enclosure (VBE) or Fume Hood.

    • Static Mitigation: Use an ionizing fan or anti-static gun on the weigh boat before transfer.

    • Transfer: Use a disposable anti-static spatula. Do not use metal if the compound is potentially corrosive to precision tools (bromine cleavage risk over time).

Step 3: Solubilization (The Critical Exposure Point)[1]
  • Context: Once dissolved, the chemical can penetrate gloves.

  • Protocol:

    • Add solvent (e.g., DMF, DMSO) slowly down the side of the vessel to prevent "puffing" of the solid.

    • Glove Check: If solvent touches your glove, CHANGE IMMEDIATELY . Do not wash and reuse. The solvent acts as a carrier, pulling the bromopicolinate through the nitrile rubber.

Emergency Response & Disposal

Spill Management (Solid)
  • Isolate: Mark the area.

  • PPE Up: Wear N95 and double gloves.

  • Wet Wipe method: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with acetone or ethanol.

  • Scoop: Scoop the damp towel and solid into a wide-mouth jar.

Disposal Strategy

This compound contains a Halogen (Bromine) and Nitrogen.

  • Stream: Halogenated Organic Waste .

  • Do NOT: Mix with Oxidizing Acids (Nitric/Perchloric). The amine group can form unstable N-oxides or exothermic salts.

  • Labeling: Must explicitly state "Contains Brominated Pyridine."

Visualization: The Safety Lifecycle

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Stop/Go" decision points based on physical state.

G Start Start: Retrieval from 2-8°C Storage Acclimate Acclimate to RT (30 mins) (Prevents Hydrolysis) Start->Acclimate Inspect Inspect Container (Crystals on threads?) Acclimate->Inspect Decision_State Select Handling Mode Inspect->Decision_State Solid_PPE PPE: Double Nitrile + N95 (Dust Hazard) Decision_State->Solid_PPE Solid Handling Weighing Weighing inside Hood/VBE (Use Anti-Static Gun) Solid_PPE->Weighing Solvent_Add Add Solvent (DMF/DCM) Weighing->Solvent_Add Solution_PPE PPE: Laminate Gloves + Face Shield (Permeation Hazard) Solvent_Add->Solution_PPE Reaction Reaction / Synthesis Solution_PPE->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

Figure 1: The "Safe Path" workflow for this compound, highlighting critical PPE changes during the transition from solid to solution state.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23624294, Methyl 6-amino-5-bromopyridine-2-carboxylate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.